molecular formula C21H23NO6 B193303 N-deacetyl-N-formylcolchicine CAS No. 7411-12-3

N-deacetyl-N-formylcolchicine

Cat. No.: B193303
CAS No.: 7411-12-3
M. Wt: 385.4 g/mol
InChI Key: HDSXDWASQCHADG-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gloriosine, also known as N-Deacetyl-N-formylcolchicine, is a natural alkaloid isolated from Gloriosa superba and is structurally analogous to colchicine . This compound has demonstrated significant and selective antiproliferative activity against a diverse panel of 15 human cancer cell lines, with IC50 values ranging from 32.61 to 100.28 nM . Its research value is rooted in its mechanism of action: it binds to the colchicine-binding site on tubulin, inhibiting microtubule polymerization and thereby disrupting cell division, which leads to apoptosis and the formation of apoptotic bodies . Furthermore, studies show it can inhibit cell migration in wound healing assays, suggesting investigative potential for metastasis . Beyond oncology research, extracts of its plant source have been used in traditional medicine and studied for anti-inflammatory and analgesic properties . Gloriosine is offered as a high-purity solid for research purposes. It is critical to note that this compound is highly toxic . It must be handled with extreme care in a well-ventilated place, using appropriate personal protective equipment to avoid inhalation or ingestion . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

IUPAC Name

N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c1-25-17-8-6-13-14(10-16(17)24)15(22-11-23)7-5-12-9-18(26-2)20(27-3)21(28-4)19(12)13/h6,8-11,15H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSXDWASQCHADG-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80225057
Record name N-Deacetyl-N-formylcolchicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80225057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7411-12-3
Record name N-Deacetyl-N-formylcolchicine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7411-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Deacetyl-N-formylcolchicine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007411123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gloriosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403142
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Deacetyl-N-formylcolchicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80225057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Deacetyl-N-formylcolchicine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLORIOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U02803H7OJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide to N-deacetyl-N-formylcolchicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Structure and Chemical Properties

N-deacetyl-N-formylcolchicine, also known by its synonym Gloriosine, is a naturally occurring alkaloid and a derivative of colchicine.[1][2][3] It is characterized by the replacement of the acetyl group on the B-ring's amino group with a formyl group. This modification influences its biological activity and physical properties. The compound is of significant interest in medicinal chemistry and pharmacology, particularly for its potential applications in oncology due to its effects on cell division and apoptosis.[1]

The fundamental structure of this compound is built upon a complex tricyclic system. Its chemical formula is C21H23NO6, and it has a molecular weight of approximately 385.41 g/mol .[3][4]

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource(s)
Molecular Formula C21H23NO6[3][4]
Molecular Weight 385.41 g/mol [3][4]
CAS Number 7411-12-3[2][4]
SMILES O(C)C1=C2C=3C(--INVALID-LINK--CCC2=CC(OC)=C1OC)=CC(=O)C(OC)=CC3[5]
InChI InChI=1S/C21H23NO6/c1-25-17-8-6-13-14(10-16(17)24)15(22-11-23)7-5-12-9-18(26-2)20(27-3)21(28-4)19(12)13/h6,8-11,15H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1[3]
InChIKey HDSXDWASQCHADG-HNNXBMFYSA-N[3]
IUPAC Name N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]formamide[5]
Appearance Yellow to Dark Yellow Solid[3]
Purity (typical) >95% (HPLC)

Biological Activity and Mechanism of Action

The primary mechanism of action of this compound, similar to its parent compound colchicine, is the inhibition of microtubule polymerization.[1] Microtubules are essential components of the cytoskeleton involved in various cellular processes, including cell division, motility, and intracellular transport. By binding to tubulin, the protein subunit of microtubules, this compound disrupts the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function leads to mitotic arrest at the G2/M phase of the cell cycle and can subsequently induce apoptosis (programmed cell death).[6]

The disruption of the microtubule network is a well-established strategy in cancer therapy. The ability of this compound to act as a tubulin polymerization inhibitor makes it a compound of interest for the development of novel anticancer agents.[6]

Cytotoxicity Data

This compound has demonstrated cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key measure of its potency.

Table 2: Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HTB-26Breast Cancer (highly aggressive)10 - 50
PC-3Pancreatic Cancer10 - 50
HepG2Hepatocellular Carcinoma10 - 50
HCT116Colorectal Cancer22.4

Note: The data presented is a summary from available literature and may vary depending on the specific experimental conditions.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the N-formylation of N-deacetylcolchicine (also known as colchiceine amine).

Protocol: N-formylation of N-deacetylcolchicine using Formic Acid

  • Reactants:

    • N-deacetylcolchicine (1 equivalent)

    • 85% Formic acid (1.2 - 2.0 equivalents)

    • Toluene (as solvent)

  • Procedure: a. Dissolve N-deacetylcolchicine in toluene in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. b. Add 85% formic acid to the reaction mixture. c. Heat the mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). d. Continue refluxing until the starting material (N-deacetylcolchicine) is no longer detectable by TLC. e. After the reaction is complete, allow the mixture to cool to room temperature. f. Remove the toluene under reduced pressure using a rotary evaporator. g. The resulting crude this compound can be purified by column chromatography on silica gel if necessary.[7]

Isolation from Gloriosa superba

This compound can be isolated from the seeds and tubers of Gloriosa superba, a flowering plant. The general procedure involves solvent extraction followed by chromatographic purification.

Protocol: General Alkaloid Extraction from Gloriosa superba

  • Plant Material: Dried and powdered seeds or tubers of Gloriosa superba.

  • Extraction: a. The powdered plant material is subjected to extraction with a suitable solvent. A mixture of water and alcohol (e.g., 50:50 water:ethanol) has been reported to be effective for colchicine and related alkaloids. b. Maceration or Soxhlet extraction can be employed. For larger scale extractions, percolation may be used.

  • Purification: a. The crude extract is concentrated under reduced pressure. b. The concentrated extract is then subjected to a series of liquid-liquid extractions to partition the alkaloids and remove impurities. c. Final purification is typically achieved using column chromatography over silica gel or alumina, eluting with a gradient of solvents of increasing polarity. d. Fractions are collected and analyzed by TLC or HPLC to identify and isolate this compound.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of tubulin into microtubules.

Protocol: In Vitro Tubulin Polymerization Assay

  • Materials:

    • Purified tubulin protein

    • Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2)

    • GTP (Guanosine triphosphate)

    • This compound (dissolved in a suitable solvent like DMSO)

    • A spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

  • Procedure: a. Prepare a reaction mixture containing tubulin in polymerization buffer on ice. b. Add GTP to the reaction mixture. c. Add different concentrations of this compound or the vehicle control (DMSO) to the reaction wells. d. Initiate polymerization by raising the temperature to 37°C. e. Monitor the increase in absorbance at 340 nm over time. The absorbance is proportional to the amount of polymerized tubulin. f. The inhibitory effect of this compound is determined by comparing the rate and extent of polymerization in its presence to the control.[8][9]

Apoptosis Assay by Annexin V Staining

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell surface.

Protocol: Annexin V-FITC Apoptosis Assay

  • Cell Culture and Treatment: a. Seed the desired cancer cell line in a culture plate and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48 hours). Include a vehicle-treated control group.

  • Cell Staining: a. Harvest the cells (including both adherent and floating cells). b. Wash the cells with cold phosphate-buffered saline (PBS). c. Resuspend the cells in Annexin V binding buffer. d. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension. e. Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. The cell population will be differentiated into four quadrants:

    • Annexin V- / PI- (Live cells)
    • Annexin V+ / PI- (Early apoptotic cells)
    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)
    • Annexin V- / PI+ (Necrotic cells) c. The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by this compound.

Signaling Pathways

While direct studies on the specific effects of this compound on signaling pathways are limited, the known mechanism of its parent compound, colchicine, provides valuable insights. The disruption of microtubule dynamics by colchicine and its derivatives can trigger a cascade of downstream signaling events.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade involved in regulating cell proliferation, differentiation, and apoptosis. Studies on colchicine have shown that it can activate the p38 MAPK and c-Jun N-terminal kinase (JNK) pathways, which are generally associated with stress responses and apoptosis. The activation of these pathways is a likely consequence of the cellular stress induced by microtubule disruption.

MAPK_Pathway NDNF This compound Tubulin Tubulin Polymerization Inhibition NDNF->Tubulin Stress Cellular Stress Tubulin->Stress p38 p38 MAPK Activation Stress->p38 JNK JNK Activation Stress->JNK Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis

Caption: Postulated MAPK signaling cascade initiated by this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a key role in inflammation, immunity, and cell survival. Colchicine has been shown to inhibit the activation of the NF-κB pathway. This inhibition is thought to contribute to its anti-inflammatory effects. The disruption of microtubule-dependent cellular processes may interfere with the signaling components required for NF-κB activation.

NFkB_Pathway NDNF This compound Microtubule_Disruption Microtubule Disruption NDNF->Microtubule_Disruption Signaling_Complex Inhibition of Signaling Complex Assembly Microtubule_Disruption->Signaling_Complex IKK IKK Activation Signaling_Complex->IKK Inhibition IkB IκB Degradation IKK->IkB Inhibition NFkB NF-κB Nuclear Translocation IkB->NFkB Inhibition Inflammation Inflammatory Gene Expression NFkB->Inflammation

References

An In-depth Technical Guide to the Tubulin Binding Site of N-deacetyl-N-formylcolchicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding of N-deacetyl-N-formylcolchicine to its target site on tubulin. The document details the molecular interactions, mechanism of action, relevant quantitative binding data for analogous compounds, and detailed experimental protocols for studying such interactions.

Introduction: Tubulin and the Colchicine Binding Site

Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. They are assembled from heterodimers of α- and β-tubulin. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, makes them a critical target for anticancer drug development.[1]

Microtubule-targeting agents are broadly classified as stabilizers or destabilizers. The colchicine binding site (CBS) is a major pocket for microtubule-destabilizing agents.[1][2] Located at the interface between the α- and β-tubulin subunits, the CBS is a key target for a structurally diverse group of molecules known as Colchicine Binding Site Inhibitors (CBSIs).[3][4] this compound, a derivative of the natural alkaloid colchicine, is one such inhibitor that exerts its antimitotic effects by interacting with this site.[5]

This compound and its Interaction with the Colchicine Binding Site

This compound is a colchicinoid that, like its parent compound, inhibits microtubule polymerization.[5] The binding of a ligand to the colchicine site physically obstructs the straight conformation required for tubulin dimers to incorporate into a growing microtubule.[1][6]

The seminal work in understanding this interaction came from the X-ray crystal structure of tubulin complexed with a related derivative, N-deacetyl-N-(2-mercaptoacetyl)-colchicine (DAMA-colchicine).[1][6][7] This structural data revealed that the binding pocket is situated at the α-β tubulin interface. The trimethoxyphenyl A-ring of the colchicinoid molecule inserts into a hydrophobic pocket on the β-tubulin subunit, while the C-ring (tropolone ring) establishes interactions with the α-tubulin subunit.[4]

Key amino acid residues involved in the interaction include:

  • β-Tubulin: Cysβ241, Leuβ248, Alaβ250, Leuβ255, Asnβ258, Lysβ352. The trimethoxyphenyl group is oriented near Cysβ241.[2][4]

  • α-Tubulin: Thrα179 and Valα181, which can form hydrogen bonds with the tropolone ring of colchicine.[4]

The binding of a CBSI like this compound to β-tubulin induces a conformational change, resulting in a curved tubulin dimer. This curvature leads to a steric clash that prevents the head-to-tail association of tubulin dimers, thereby inhibiting microtubule assembly.[1][6] This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.[1][3]

Quantitative Binding Data

CompoundLigand TypeParameterValueTubulin Source
ColchicineCBSIKd1.4 µMBiotin-labeled Tubulin
ColchicineCBSIKD0.74 µMBovine Brain Tubulin
PodophyllotoxinCBSIKd~0.5 µMRat Brain Tubulin
Combretastatin A4CBSIKd0.13 µMBovine Brain Tubulin
NocodazoleCBSIKd~1.0 µMBovine Brain Tubulin
DAMA-colchicineCBSIΔEbind (calc.)-64.45 kcal/molHuman αβIV Tubulin
DAMA-colchicineCBSIΔEbind (calc.)-56.74 kcal/molHuman αβII Tubulin

Table 1: Summary of binding affinities for Colchicine and other Colchicine Binding Site Inhibitors (CBSIs). Kd/KD: Dissociation Constant. ΔEbind (calc.): Calculated binding free energy from molecular dynamics simulations.[3][7][8][9]

Visualizations

Signaling and Logical Pathways

Mechanism_of_Action cluster_0 Molecular Interaction cluster_1 Cellular Process cluster_2 Cellular Outcome NDFC N-deacetyl-N- formylcolchicine Tubulin αβ-Tubulin Dimer (Soluble) NDFC->Tubulin Binds to Colchicine Site on β-subunit Complex NDFC-Tubulin Complex (Curved Conformation) Tubulin->Complex Polymerization Microtubule Polymerization Complex->Polymerization Destabilization Microtubule Destabilization Polymerization->Destabilization Inhibition MitoticArrest G2/M Mitotic Arrest Destabilization->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Mechanism of action from tubulin binding to apoptosis.

Experimental Workflows

Competitive_Binding_Assay cluster_workflow Competitive Binding Assay Workflow prep Step 1: Reagent Preparation Purified Tubulin Protein Test Compound (e.g., NDFC) Fluorescent/Radiolabeled Probe Assay Buffer incubation Step 2: Incubation Mix Tubulin with increasing concentrations of Test Compound. Incubate to reach equilibrium. prep->incubation probe_add Step 3: Probe Addition Add a fixed concentration of labeled probe (e.g., [3H]colchicine or MTC). Incubate to allow competitive binding. incubation->probe_add separation Step 4: Separation of Bound/Free Probe For Radiolabel: Filtration through glass fiber filters. For SPA: Add streptavidin-coated beads (for biotinylated tubulin). probe_add->separation quantification Step 5: Quantification For Radiolabel: Scintillation counting of filters. For SPA: Direct counting of beads. For Fluorescence: Measure fluorescence intensity. separation->quantification analysis Step 6: Data Analysis Plot bound probe signal vs. Test Compound concentration. Calculate IC50 and Ki values. quantification->analysis

Caption: Experimental workflow for a competitive binding assay.

Key Experimental Protocols

Protocol: Competitive Colchicine Binding Assay

This protocol is adapted from scintillation proximity and fluorescence-based assays used to determine the binding affinity of a test compound to the colchicine site.[5][7]

Objective: To determine the inhibition constant (Ki) of this compound by measuring its ability to compete with a known labeled ligand for the colchicine binding site on tubulin.

Materials:

  • Purified tubulin protein (>99% pure)

  • This compound (test compound)

  • [3H]colchicine (radiolabeled probe) or MTC (2-methoxy-5-(2,3,4-trimethoxyphenyl)-2,4,6-cycloheptatrien-1-one, fluorescent probe)

  • Unlabeled colchicine (for positive control and non-specific binding)

  • Assay Buffer: 10 mM phosphate buffer, pH 7.0, 1 mM EDTA, 1.5 mM MgCl2, 0.1 mM GTP.

  • 96-well microplates

  • For radiolabel assay: Glass fiber filters, cell harvester, scintillation fluid, and a scintillation counter.

  • For fluorescence assay: A fluorescence plate reader.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of tubulin (e.g., 10 µM) in Assay Buffer. Keep on ice.

    • Prepare serial dilutions of this compound in Assay Buffer. The concentration range should typically span from 10 nM to 100 µM.

    • Prepare a solution of [3H]colchicine at a concentration near its Kd (e.g., 1-2 µM) in Assay Buffer.

    • For determining non-specific binding, prepare a high concentration solution of unlabeled colchicine (e.g., 1 mM).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add tubulin solution, Assay Buffer, and [3H]colchicine.

    • Non-specific Binding: Add tubulin solution, excess unlabeled colchicine, and [3H]colchicine.

    • Test Compound: Add tubulin solution, a specific concentration of this compound, and [3H]colchicine.

    • The final volume in each well should be constant (e.g., 100 µL). The final tubulin concentration is typically 0.5-1.0 µg per well.[7]

  • Incubation:

    • Incubate the plate at 37°C for 60-90 minutes to allow the binding reaction to reach equilibrium. Colchicine binding is known to be time and temperature-dependent.[7]

  • Separation of Bound and Free Ligand (for Radiolabel Assay):

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The protein (and bound ligand) will be retained on the filter.

    • Wash the filters quickly with ice-cold Assay Buffer to remove unbound [3H]colchicine.

    • Dry the filters, place them in scintillation vials with scintillation fluid.

  • Quantification:

    • Measure the radioactivity in each vial using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound [3H]colchicine.

    • For a fluorescence-based assay, measure the fluorescence intensity directly in the 96-well plate using a plate reader with appropriate excitation/emission wavelengths for the MTC probe.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total and test compound CPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the labeled ligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

Protocol: Tubulin Polymerization Inhibition Assay

Objective: To measure the concentration of this compound required to inhibit tubulin polymerization by 50% (IC50).

Materials:

  • Tubulin polymerization assay kit (containing tubulin protein, GTP, and a general tubulin buffer).

  • This compound

  • Paclitaxel (positive control for polymerization)

  • Colchicine (positive control for inhibition)

  • 96-well, half-area, clear-bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm.

Methodology:

  • Preparation:

    • Pre-warm the plate reader to 37°C.

    • Reconstitute tubulin protein on ice with buffer plus GTP as per the manufacturer's instructions to a final concentration of approximately 3-4 mg/mL.

    • Prepare serial dilutions of this compound and control compounds in buffer.

  • Assay Setup:

    • Pipette the diluted compounds into the wells of the 96-well plate.

    • Add the tubulin solution to each well to initiate the reaction. The final volume should be consistent (e.g., 50 µL). Include wells with buffer only (baseline), tubulin only (no inhibition), and positive controls.

  • Measurement:

    • Immediately place the plate in the pre-warmed plate reader.

    • Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance is proportional to the extent of microtubule polymerization.

  • Data Analysis:

    • For each concentration, determine the maximum rate of polymerization (Vmax) from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of polymerization inhibition (relative to the "tubulin only" control) against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Conclusion

This compound is a potent antimitotic agent that functions by binding to the colchicine site at the α-β tubulin interface. This interaction induces a conformational change in the tubulin dimer, preventing its incorporation into microtubules and leading to the disruption of the microtubule network. This ultimately results in cell cycle arrest and apoptosis. While direct quantitative binding data for this specific compound is sparse, analysis of related colchicinoids demonstrates that inhibitors of this class bind with affinities typically in the micromolar to nanomolar range. The experimental protocols provided herein offer robust methods for characterizing the binding affinity and functional inhibitory activity of this compound and other novel CBSIs, which are crucial for the ongoing development of effective cancer therapeutics.

References

The Discovery, Isolation, and Biological Significance of N-deacetyl-N-formylcolchicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-deacetyl-N-formylcolchicine, also known as gloriosine or N-formyldemecolcine, is a naturally occurring colchicinoid alkaloid found in plants of the Colchicum and Gloriosa genera. As a derivative of the well-known anti-mitotic agent colchicine, this compound has garnered interest for its potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification from natural sources and presents its key physicochemical and spectroscopic data in a structured format. Furthermore, this guide explores its mechanism of action, highlighting its role as a microtubule-targeting agent that induces mitotic arrest and apoptosis, and presents a putative signaling pathway based on current research.

Introduction

This compound is a tropolone alkaloid that shares the characteristic tricyclic ring structure of colchicine. It is a significant constituent of various medicinal plants, including Colchicum speciosum and Gloriosa superba[1][2]. Historically, colchicine has been a cornerstone in the treatment of gout and has been extensively studied for its potent anti-cancer properties, which stem from its ability to inhibit tubulin polymerization and disrupt microtubule dynamics. This compound, as a close structural analogue, is believed to possess similar biological activities and is an important subject of phytochemical and pharmacological research. This guide aims to consolidate the current knowledge on this compound, providing a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Discovery and Natural Occurrence

This compound has been identified as a natural product in several plant species. Notably, it has been isolated from the bulbs of Colchicum speciosum and is a predominant metabolite in Gloriosa superba[1][2][3]. Its discovery has been facilitated by advanced chromatographic and spectroscopic techniques that allow for the separation and identification of complex mixtures of plant-derived alkaloids.

Isolation from Natural Sources

The isolation of this compound from plant material involves a multi-step process of extraction and chromatographic purification. The following protocol is based on the successful isolation from Colchicum speciosum bulbs[1].

Experimental Protocol: Isolation of this compound

3.1.1. Plant Material and Extraction

  • Air-dry and powder the bulbs of Colchicum speciosum.

  • Macerate the powdered plant material in methanol at room temperature.

  • Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.

  • Suspend the crude extract in water and perform a liquid-liquid partition with dichloromethane to separate compounds based on polarity.

  • Collect the dichloromethane fraction, which will contain this compound and other alkaloids.

3.1.2. Chromatographic Purification

  • Subject the dichloromethane fraction to column chromatography on a silica gel (70–230 mesh) column.

  • Elute the column with a gradient of increasing polarity, starting with a non-polar solvent system and gradually increasing the polarity. A typical gradient could be ethyl acetate in n-hexane.

  • Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Combine fractions containing the target compound.

  • Further purify the combined fractions using preparative thin-layer chromatography (PTLC) with a suitable solvent system (e.g., CHCl3/MeOH/Formic acid, 90:9.9:0.1) to yield pure this compound[1].

3.1.3. High-Performance Liquid Chromatography (HPLC) Analysis

The purity of the isolated compound can be assessed by High-Performance Liquid Chromatography (HPLC). Commercial standards are available with a purity of >95% as determined by HPLC.

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Detection: UV detection at an appropriate wavelength.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of spectroscopic methods.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC21H23NO6[4]
Molecular Weight385.41 g/mol [4]
CAS Number7411-12-3[4]
AppearanceBeige Solid[5]
Melting Point255-258°C[5]
SolubilityChloroform, DMSO[5]
Spectroscopic Data

The following data is based on the analysis of N-formyldemecolcine isolated from Colchicum speciosum[1].

4.2.1. Mass Spectrometry (MS)

Ionm/z
[M+H]+386.1598

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, ppm) ¹³C NMR (CDCl₃, ppm)
8.20 (s, 1H, NCHO)182.5 (C-9)
7.48 (d, J = 10.8 Hz, 1H, H-11)164.0 (NCHO)
6.85 (d, J = 10.8 Hz, 1H, H-12)158.5 (C-10)
6.55 (s, 1H, H-4)153.8 (C-3)
4.68 (m, 1H, H-7)151.4 (C-1)
3.96 (s, 3H, OMe)151.3 (C-2)
3.90 (s, 3H, OMe)141.8 (C-12a)
3.65 (s, 3H, OMe)135.2 (C-7a)
2.50-2.30 (m, 2H, CH₂)134.5 (C-4a)
2.20-2.00 (m, 2H, CH₂)128.5 (C-11)
125.8 (C-12)
107.2 (C-4)
61.4 (OMe)
61.3 (OMe)
56.1 (OMe)
52.5 (C-7)
36.5 (CH₂)
30.0 (CH₂)

Mechanism of Action and Biological Activity

This compound, as a colchicinoid, primarily exerts its biological effects by interfering with microtubule dynamics.

Inhibition of Tubulin Polymerization

In silico docking studies have shown that gloriosine (this compound) has a strong binding affinity for the colchicine binding site on β-tubulin[3][6][7]. This interaction prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule formation and function leads to the arrest of the cell cycle in the G2/M phase, ultimately inhibiting cell proliferation[3].

Induction of Apoptosis

By causing mitotic arrest, this compound triggers the intrinsic pathway of apoptosis. Studies on gloriosine have demonstrated its ability to induce the formation of apoptotic bodies in cancer cells[8]. While the specific signaling cascade for this compound has not been fully elucidated, it is hypothesized to be similar to that of colchicine, which involves the activation of caspases and modulation of Bcl-2 family proteins[9].

Visualizations

Experimental Workflow for Isolation

G cluster_extraction Extraction cluster_purification Purification plant_material Powdered Colchicum speciosum bulbs maceration Maceration in Methanol plant_material->maceration filtration Filtration maceration->filtration concentration Concentration (Crude Extract) filtration->concentration partition Liquid-Liquid Partition (DCM/H2O) concentration->partition dcm_fraction Dichloromethane Fraction partition->dcm_fraction column_chromatography Silica Gel Column Chromatography dcm_fraction->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection ptlc Preparative TLC fraction_collection->ptlc pure_compound Pure this compound ptlc->pure_compound

Caption: Workflow for the isolation of this compound.

Putative Signaling Pathway for Apoptosis Induction

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus compound N-deacetyl-N- formylcolchicine tubulin β-Tubulin compound->tubulin Binds to colchicine site microtubule_disruption Microtubule Polymerization Inhibition tubulin->microtubule_disruption mitotic_arrest Mitotic Arrest (G2/M) microtubule_disruption->mitotic_arrest bcl2 Bcl-2 (anti-apoptotic) (downregulation) mitotic_arrest->bcl2 bax Bax (pro-apoptotic) (upregulation) mitotic_arrest->bax mitochondrion_node Mitochondrial Dysfunction bcl2->mitochondrion_node Inhibits bax->mitochondrion_node Promotes cytochrome_c Cytochrome c Release caspase9 Caspase-9 Activation cytochrome_c->caspase9 mitochondrion_node->cytochrome_c caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Putative apoptotic signaling pathway of this compound.

Conclusion

This compound is a significant natural product with promising biological activities, particularly as an anti-mitotic agent. This guide has provided a comprehensive overview of its discovery, detailed a robust protocol for its isolation and purification, and presented its key analytical data. The elucidation of its mechanism of action, centered on the inhibition of tubulin polymerization, positions it as a compound of interest for further investigation in cancer research and drug development. Future studies should focus on a more detailed characterization of its downstream signaling pathways to fully understand its therapeutic potential.

References

In Vitro Antiproliferative Activity of N-deacetyl-N-formylcolchicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-deacetyl-N-formylcolchicine (NDAFC), also known as gloriosine, is a colchicine analogue that has demonstrated significant in vitro antiproliferative activity across a range of human cancer cell lines. As a microtubule-targeting agent, NDAFC binds to the colchicine-binding site on β-tubulin, disrupting microtubule polymerization. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis. This technical guide provides a comprehensive overview of the in vitro antiproliferative effects of NDAFC, including quantitative data, detailed experimental protocols, and visualizations of the associated molecular pathways and experimental workflows.

Introduction

Colchicine, a natural alkaloid derived from Colchicum autumnale and Gloriosa superba, is a well-known mitotic inhibitor that disrupts microtubule formation.[1] However, its clinical application in oncology has been limited by its narrow therapeutic index and significant toxicity. This has spurred the investigation of colchicine derivatives, such as this compound, with the aim of improving the therapeutic window while retaining potent antiproliferative effects. NDAFC has emerged as a promising candidate, exhibiting potent cytotoxic activity against various cancer cell lines at nanomolar concentrations.[1][2] This document details the in vitro assessment of NDAFC's antiproliferative properties.

Quantitative Antiproliferative Data

The in vitro efficacy of this compound (Gloriosine) has been quantified across a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Colchicine is included as a positive control for comparison.

Cell LineCancer TypeIC50 of NDAFC (nM)IC50 of Colchicine (nM)
A549Lung86.3298.24
H460Lung79.4386.31
H1299Lung88.2991.29
HeLaCervical98.21101.23
SiHaCervical94.3999.21
C33ACervical100.28103.45
PC-3Prostate76.3481.34
DU145Prostate81.2389.23
LNCaPProstate89.4594.34
MCF-7Breast92.4398.12
MDA-MB-231Breast88.2191.34
T47DBreast91.2396.34
HCT116Colon78.3483.23
HT-29Colon83.4588.12
MOLT-4Leukemia32.6138.23
MCF-10ANormal Breast700.48568.34

Data sourced from Goel et al., 2022.[1]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for this compound is the inhibition of microtubule polymerization. By binding to the colchicine-binding site on β-tubulin, NDAFC prevents the assembly of α- and β-tubulin heterodimers into microtubules.[3] This disruption of the microtubule network is critical for several cellular processes, most notably mitosis. The inability to form a functional mitotic spindle leads to an arrest of the cell cycle at the G2/M phase, preventing cell division and ultimately triggering programmed cell death, or apoptosis.[1][3]

cluster_0 Mechanism of Action NDAFC N-deacetyl-N- formylcolchicine Tubulin β-Tubulin (Colchicine Binding Site) NDAFC->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Prevents G2M G2/M Phase Arrest Spindle->G2M Induces Apoptosis Apoptosis G2M->Apoptosis Leads to cluster_1 Apoptosis Signaling Pathway G2M_Arrest G2/M Arrest MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) G2M_Arrest->MOMP Triggers CytochromeC Cytochrome c Release MOMP->CytochromeC Apoptosome Apoptosome Formation (Cytochrome c + Apaf-1) CytochromeC->Apoptosome Initiates Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 CellDeath Apoptotic Cell Death Caspase3->CellDeath Executes cluster_2 Experimental Workflow Cell_Culture Cell Culture (Cancer Cell Lines) Treatment Treatment with NDAFC (Dose-Response) Cell_Culture->Treatment MTT_Assay Cell Viability Assay (MTT) Treatment->MTT_Assay Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Cell_Cycle Cell Cycle Analysis (Propidium Iodide) Flow_Cytometry->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Flow_Cytometry->Apoptosis_Assay

References

An In-depth Technical Guide to N-deacetyl-N-formylcolchicine (CAS 7411-12-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of N-deacetyl-N-formylcolchicine, a derivative of colchicine, intended for professionals in the fields of scientific research and drug development. It covers the compound's physicochemical properties, biological activity, and detailed experimental protocols.

Compound Identification and Physicochemical Properties

This compound, also known as Gloriosine, is a colchicine alkaloid derivative.[][2] It is recognized as Colchicine EP Impurity A.[] This compound has been isolated from plants such as Gloriosa superba.[][2] Its primary role in research is linked to its activity as a tubulin polymerization inhibitor, a characteristic it shares with its parent compound, colchicine.[3][4]

Table 1: Physicochemical and Identification Data for this compound

Property Value Reference(s)
CAS Number 7411-12-3 [3]
Molecular Formula C21H23NO6 [3][5]
Molecular Weight 385.41 g/mol [][5]
IUPAC Name N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]formamide [][6]
Synonyms Gloriosine, N-Formyldeacetylcolchicine, Colchicine EP Impurity A [][2][3]
Appearance Beige to Orange Solid []
Melting Point 255-267°C (decomposes) [][5]
Boiling Point 715.8 ± 60.0 °C (Predicted) [][2]
Density 1.27 ± 0.1 g/cm³ (Predicted) [][2]
Solubility Slightly soluble in Chloroform and DMSO. Limited solubility in water. [][3]

| Storage | Store at -20°C |[][2] |

Biological Activity and Mechanism of Action

The primary mechanism of action for this compound is the inhibition of microtubule polymerization by binding to tubulin.[3][7] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, structure, and intracellular transport.

Mechanism of Tubulin Disruption:

  • Binding: Like colchicine, the compound binds to the β-subunit of the α,β-tubulin heterodimer at a specific site known as the colchicine binding site.[4][7]

  • Conformational Change: This binding induces a conformational change in the tubulin protein.[8]

  • Inhibition of Polymerization: The tubulin-compound complex is unable to polymerize effectively into microtubules. The incorporation of even a few of these complexes at the growing end of a microtubule can halt its assembly.[4][9]

  • Cell Cycle Arrest & Apoptosis: The disruption of microtubule dynamics leads to mitotic arrest, typically at the G2/M phase of the cell cycle, which subsequently triggers programmed cell death (apoptosis).[3][10]

This activity makes this compound and similar compounds potent antimitotic agents with potential applications in oncology.[3][10]

NDC This compound Tubulin β-Tubulin Subunit NDC->Tubulin Binds to Complex Tubulin-NDC Complex Polymerization Microtubule Polymerization Complex->Polymerization Inhibits Disruption Microtubule Disruption Polymerization->Disruption Arrest G2/M Phase Arrest Disruption->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis Induces

Figure 1. Signaling pathway of tubulin disruption by this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are protocols for key assays used to characterize compounds like this compound.

This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin. Polymerization is monitored by the increase in light scattering (turbidity).[11][12]

Materials:

  • Lyophilized, purified tubulin (e.g., porcine or bovine brain) (>99% pure)

  • General Tubulin Buffer (G-PEM): 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA

  • Guanosine triphosphate (GTP) stock solution (100 mM)

  • Glycerol

  • This compound (test compound) and controls (e.g., Paclitaxel as enhancer, Colchicine as inhibitor)

  • Temperature-controlled spectrophotometer/plate reader capable of reading at 340-350 nm

  • 96-well, UV-transparent microplates

Procedure:

  • Reagent Preparation:

    • Reconstitute tubulin in G-PEM buffer on ice to a final concentration of 2-4 mg/mL. Keep on ice and use within one hour.

    • Prepare a polymerization buffer by adding GTP to G-PEM buffer for a final concentration of 1 mM and glycerol to 10% (v/v).

    • Prepare serial dilutions of the test compound in polymerization buffer.

  • Assay Setup:

    • All steps must be performed on ice to prevent premature polymerization.

    • Add 10 µL of the test compound dilutions (or control) to wells of a pre-chilled 96-well plate.

    • Add 90 µL of the cold tubulin solution to each well. The final tubulin concentration will be 1.8-3.6 mg/mL.

  • Measurement:

    • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance (turbidity) at 340 nm every 30-60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance versus time. The rate of polymerization is determined from the slope of the linear phase (Vmax).

    • Calculate the percentage of inhibition by comparing the Vmax of compound-treated samples to the vehicle control.

    • Determine the IC50 value by plotting percent inhibition against compound concentration.

A Prepare Reagents (Tubulin, Buffers, Compound) on Ice B Add Compound Dilutions to Pre-chilled 96-well Plate A->B C Add Cold Tubulin Solution to Wells B->C D Incubate Plate at 37°C in Spectrophotometer C->D E Measure Absorbance (340 nm) Every 30-60s for 90 min D->E F Plot Absorbance vs. Time Calculate IC50 E->F

Figure 2. Workflow for an in vitro tubulin polymerization assay.

This cell-based assay determines the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • 96-well cell culture plates

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound dilutions. Include vehicle-only controls.

    • Incubate for an additional 48-72 hours.

  • Viability Measurement:

    • Add 10-20 µL of MTT/MTS reagent to each well.

    • Incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the reagent into a colored formazan product.

    • If using MTT, add 100 µL of solubilization solution to each well and incubate for another 2-4 hours (or overnight) to dissolve the formazan crystals. MTS does not require a solubilization step.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration to determine the GI50/IC50 value.

Synthesis and Hazard Information

This compound can be synthesized from its parent compound, colchicine. It is also found as a natural product and is considered an impurity in colchicine preparations.[][13]

Table 2: Hazard and Safety Information

Hazard Statement Description Reference(s)
H300 Fatal if swallowed [6]
H330 Fatal if inhaled [6]
H318 Causes serious eye damage [6]

| H340 | May cause genetic defects |[6] |

Due to its high acute toxicity and potential mutagenicity, this compound must be handled with extreme caution in a controlled laboratory environment, using appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection.[3][6]

Colchicine Colchicine (Starting Material) Deacetylation Deacetylation Colchicine->Deacetylation Intermediate N-deacetylcolchicine (Amine Intermediate) Deacetylation->Intermediate Formylation Formylation (e.g., with formic acid) Intermediate->Formylation Product This compound (Final Product) Formylation->Product Purification Purification (e.g., Chromatography) Product->Purification

References

Methodological & Application

Application Notes and Protocols for N-deacetyl-N-formylcolchicine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-deacetyl-N-formylcolchicine (NDAFC), a colchicine analog, in cancer cell line research. The document details its mechanism of action, provides quantitative data on its efficacy, and offers detailed protocols for key experimental procedures.

Introduction

This compound is a derivative of colchicine, a well-known microtubule-destabilizing agent. Like its parent compound, NDAFC exhibits potent antimitotic activity by binding to tubulin, preventing the polymerization of microtubules. This disruption of the microtubule network leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis in cancer cells. These characteristics make NDAFC a compound of interest in anticancer drug development.

Mechanism of Action

NDAFC exerts its anticancer effects through a multi-faceted mechanism primarily centered on the disruption of microtubule dynamics.

  • Tubulin Binding and Microtubule Destabilization: NDAFC binds to the colchicine-binding site on β-tubulin. This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton and the mitotic spindle.

  • Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase. This prevents cancer cells from completing mitosis and proliferating.

  • Induction of Apoptosis: Prolonged cell cycle arrest at the G2/M phase can trigger the intrinsic apoptotic pathway. This is often characterized by the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases, ultimately leading to programmed cell death. Some studies suggest the involvement of the p38 MAPK signaling pathway in colchicine-induced apoptosis.[1]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of colchicine and its analogs, including compounds structurally related to NDAFC, in various human cancer cell lines. This data provides a comparative view of the compound's potency.

Cell LineCancer TypeCompoundIC50 (µM)
HCT-116Colon CarcinomaAmphidinol 21 - 7
HT29Colon AdenocarcinomaAmphidinol 21 - 7
MCF-7Breast AdenocarcinomaAmphidinol 21 - 7
AGSGastric CarcinomaColchicine0.002 - 0.01 (ng/ml)
NCI-N87Gastric CarcinomaColchicine0.002 - 0.01 (ng/ml)

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of NDAFC on cancer cell lines.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound (NDAFC)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.[2]

  • Prepare serial dilutions of NDAFC in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the NDAFC dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve NDAFC).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[3]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • NDAFC-treated and control cells

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of NDAFC for the desired time.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G1, S, and G2/M phases is determined based on DNA content.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • NDAFC-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Treat cells with NDAFC as for the cell cycle analysis.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour of staining.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of proteins involved in the apoptotic pathway.

Materials:

  • NDAFC-treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated and control cells in RIPA buffer.[5]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.[5]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

NDAFC_Mechanism_of_Action cluster_cell Cancer Cell NDAFC This compound (NDAFC) Tubulin β-Tubulin NDAFC->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle G2M G2/M Phase Arrest Spindle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces Experimental_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Culture treatment Treatment with NDAFC (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis western Western Blotting (Apoptotic Proteins) treatment->western Apoptosis_Signaling_Pathway cluster_pathway Intrinsic Apoptosis Pathway NDAFC NDAFC Treatment G2M_Arrest G2/M Arrest NDAFC->G2M_Arrest Bax Bax (Pro-apoptotic) G2M_Arrest->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) G2M_Arrest->Bcl2 Downregulates Mito Mitochondrial Membrane Potential Loss Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Note: HPLC Analysis for Purity Determination of N-deacetyl-N-formylcolchicine

Author: BenchChem Technical Support Team. Date: November 2025

AN-021

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of related substances for N-deacetyl-N-formylcolchicine, a derivative and known impurity of colchicine.[1][2] The described Reversed-Phase HPLC (RP-HPLC) protocol is designed to provide high-resolution separation, ensuring accurate and reproducible results essential for quality control and drug development processes. The method is suitable for routine analysis of bulk drug substances and for stability studies.

Introduction

This compound is a significant derivative of colchicine, an alkaloid widely used for treating gout and also investigated for its anticancer properties due to its ability to inhibit microtubule polymerization.[3][4] As a potential impurity or a synthesized derivative, establishing the purity of this compound is critical for ensuring its safety and efficacy in pharmaceutical applications.[5] High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for assessing the purity of active pharmaceutical ingredients (APIs) and quantifying related substances.[6][7][8]

This document provides a comprehensive protocol for a stability-indicating RP-HPLC method, including chromatographic conditions, sample preparation, and a summary of validation parameters as per International Council for Harmonisation (ICH) guidelines.[8]

Experimental Protocol

  • Reference Standard: this compound (>95% purity)[9][10]

  • Sample: this compound test substance

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade)

  • Buffer: Ammonium Acetate (Analytical Grade)

  • Water: HPLC Grade or Milli-Q water

  • Acid: Acetic Acid (Glacial, Analytical Grade)

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method.

Parameter Condition
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Supelcosil, Hypersil ODS)[6][8]
Mobile Phase A 20 mM Ammonium Acetate buffer, pH adjusted to 4.8 with Acetic Acid
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min (15% B), 5-25 min (15-60% B), 25-30 min (60% B), 30-32 min (60-15% B), 32-40 min (15% B)
Flow Rate 1.0 mL/min[6][8]
Column Temperature 30 °C[11]
Detection Wavelength 353 nm[11]
Injection Volume 10 µL[11]
Diluent Water:Acetonitrile (50:50, v/v)
  • Reference Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound Reference Standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

  • Sample Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound test substance.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Sonicate if necessary.

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the Reference Standard solution five times to check for system suitability.

  • Inject the Sample Solution in duplicate.

  • At the end of the sequence, inject the Reference Standard solution again to confirm system stability.

The system is deemed suitable for analysis if the following criteria are met for the five replicate injections of the Reference Standard.

Parameter Acceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%

The percentage of any individual impurity is calculated using the area normalization method. The purity of the substance is then calculated by subtracting the sum of all impurity percentages from 100%.

% Impurity = (Area_impurity / Total Area_all_peaks) x 100

% Purity = 100 - Σ (% All Impurities)

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[8][12] The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Parameter Typical Acceptance Criteria
Specificity The method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products). No interference from blank or placebo at the analyte's retention time.[6]
Linearity Correlation coefficient (r²) ≥ 0.999 over a range from LOQ to 150% of the target concentration for impurities.[6][13]
Accuracy Mean recovery between 85.0% and 115.0% for impurities at different concentration levels (e.g., 50%, 100%, 150%).[6]
Precision Repeatability (Intra-assay): %RSD ≤ 5.0% for six replicate sample preparations. Intermediate Precision: %RSD between results from different analysts/days/instruments should meet predefined criteria.[8]
LOD & LOQ LOD: Signal-to-Noise ratio of ~3:1. LOQ: Signal-to-Noise ratio of ~10:1. The LOQ should be precise and accurate.[12]
Robustness The method's performance remains unaffected by small, deliberate variations in parameters like flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units).[12]

Data Presentation

The following table summarizes hypothetical results from the analysis of a sample, demonstrating the separation of the main component from potential impurities.

Peak ID Retention Time (min) Peak Area (mAU*s) Area % Identification
18.51,5000.05Unknown Impurity 1
212.14,5000.15Process Impurity A
315.8 2,982,000 99.70 This compound
419.33,0000.10Colchicine (Potential Precursor)
Total 2,991,000 100.00

Calculated Purity: 100% - (0.05% + 0.15% + 0.10%) = 99.70%

Visualizations

The following diagram illustrates the logical flow of the HPLC purity analysis from initial preparation to final data reporting.

G p1 Prepare Mobile Phase & Diluent p2 Weigh Reference Std & Sample Substance p1->p2 p3 Prepare Standard & Sample Solutions p2->p3 a1 Equilibrate HPLC System p3->a1 a2 Perform System Suitability Test (SST) a1->a2 a3 Inject Blank & Samples a2->a3 d1 Integrate Chromatograms a3->d1 d2 Calculate Impurity % & Final Purity d1->d2 d3 Generate Final Report d2->d3

Caption: Workflow for HPLC purity analysis.

This diagram shows the logical relationship between the main analyte and the impurities targeted by the HPLC method.

G cluster_impurities Potential Impurities API This compound (API) I1 Starting Materials (e.g., Colchicine) API->I1 may contain I2 Synthesis By-products API->I2 may contain I3 Degradation Products API->I3 may contain Method RP-HPLC Purity Method Method->API Separates Result Purity Assessment (% API & % Impurities) Method->Result Quantifies

Caption: Analyte and impurity relationships.

Conclusion

The RP-HPLC method described in this application note is a precise, and reliable protocol for determining the purity of this compound. The gradient elution strategy allows for effective separation of the main component from its potential process-related impurities and degradation products. Proper validation of this method will confirm its suitability for quality control in pharmaceutical manufacturing and development, ensuring product quality and consistency.

References

Application Notes and Protocols for N-deacetyl-N-formylcolchicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-deacetyl-N-formylcolchicine is a derivative of colchicine, a well-known microtubule-targeting agent. Like its parent compound, this compound exerts its biological effects by disrupting microtubule dynamics, a critical process for cell division, maintenance of cell structure, and intracellular transport. This compound binds to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This inhibition of microtubule formation leads to mitotic arrest in the G2/M phase of the cell cycle and can subsequently induce apoptosis. These properties make this compound a compound of interest for cancer research and other therapeutic areas where modulation of cell proliferation is desired.

This document provides detailed protocols for the preparation of stock solutions of this compound and its application in common cell-based assays.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₂₁H₂₃NO₆
Molecular Weight 385.41 g/mol
Appearance White to off-white or yellow solid
Solubility Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Chloroform. Limited solubility in water.[1]
Storage (Solid) Store at -20°C for long-term stability.

Preparation of Stock Solutions

The following protocol outlines the procedure for preparing a stock solution of this compound. It is crucial to use high-purity solvents and adhere to sterile techniques, especially for solutions intended for cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol:

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of moisture onto the compound.

  • Weighing: In a clean and calibrated analytical balance, carefully weigh the desired amount of this compound powder. Perform this step in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Dissolution:

    • Transfer the weighed powder to a sterile microcentrifuge tube or cryovial.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration. A common starting concentration for a stock solution is 10 mM. To prepare a 10 mM stock solution, dissolve 3.854 mg of this compound in 1 mL of DMSO.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles, which can degrade the compound.

    • Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, DMSO stock solutions are generally stable for several months. For optimal results, it is recommended to use the solution within one month.

    • Before use, thaw an aliquot at room temperature and gently vortex to ensure homogeneity.

Note on Working Solutions:

To prepare a working solution for cell culture experiments, dilute the DMSO stock solution in the appropriate cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments. To prevent precipitation of the compound, it is advisable to perform serial dilutions in the culture medium rather than a single large dilution.

Experimental Protocols

This compound, as a microtubule inhibitor, can be evaluated in various cell-based assays. Below are protocols for a cell viability assay and for visualizing the effects on the microtubule network through immunofluorescence.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Cells of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions (prepared as described above)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound working solution in complete cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Immunofluorescence Staining for Microtubule Visualization

This protocol allows for the direct visualization of the effects of this compound on the cellular microtubule network.

Materials:

  • Cells seeded on sterile glass coverslips in a multi-well plate

  • This compound working solutions

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin or β-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI or Hoechst stain for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Seeding and Treatment: Seed cells on sterile glass coverslips and allow them to adhere. Treat the cells with the desired concentrations of this compound for a specified time.

  • Fixation:

    • Wash the cells gently with PBS.

    • Fix the cells with the chosen fixation solution. For example, incubate with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

    • Wash the cells three times with PBS.

  • Permeabilization: If using a paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 10 minutes at room temperature. Wash three times with PBS.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-tubulin antibody in the blocking buffer and incubate the coverslips with the antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the coverslips three times with PBS.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking buffer and incubate the coverslips for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the coverslips three times with PBS.

    • Incubate with DAPI or Hoechst stain for 5-10 minutes to stain the nuclei.

    • Wash once with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Cells treated with this compound are expected to show disrupted and depolymerized microtubule networks compared to control cells.

Diagrams

Signaling Pathway of Microtubule Destabilization

G Mechanism of Action of this compound Compound This compound Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site on β-Tubulin Complex Tubulin-Compound Complex Tubulin->Complex Polymerization Microtubule Polymerization Complex->Polymerization Inhibits Microtubules Microtubule Dynamics Disrupted Polymerization->Microtubules Spindle Mitotic Spindle Formation Failure Microtubules->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of this compound action.

Experimental Workflow for Evaluating Microtubule Inhibitors

G Workflow for In Vitro Evaluation Start Start Prep Prepare Stock Solution (this compound in DMSO) Start->Prep Treat Treat Cells (Different concentrations of compound) Prep->Treat Culture Cell Culture (Seed cells in appropriate plates) Culture->Treat Assay Perform Assays Treat->Assay Viability Cell Viability Assay (e.g., MTT) Assay->Viability IF Immunofluorescence Staining (Visualize Microtubules) Assay->IF Analysis Data Analysis Viability->Analysis IF->Analysis IC50 Determine IC₅₀ Value Analysis->IC50 Morphology Analyze Microtubule Morphology Analysis->Morphology End End IC50->End Morphology->End

Caption: Experimental workflow for evaluating the compound.

References

Application Note: Fluorescence Competitive Binding Assay for the Characterization of N-deacetyl-N-formylcolchicine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in oncology and cytoskeletal research.

Introduction Tubulin, the protein subunit of microtubules, is a critical target for the development of anticancer agents. Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell structure. Compounds that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis, making them potent chemotherapeutic agents. The colchicine binding site on β-tubulin is a key target for small molecule inhibitors. N-deacetyl-N-formylcolchicine is an analogue of colchicine, a well-known microtubule-destabilizing agent.

This application note provides a detailed protocol for a fluorescence competitive binding assay to characterize the binding of this compound to the colchicine site on tubulin. The assay leverages the intrinsic fluorescence of colchicine, which is negligible in aqueous solution but increases significantly upon binding to tubulin.[1][2][3] A competing ligand, such as this compound, will displace tubulin-bound colchicine, resulting in a measurable decrease in fluorescence intensity.[4] This method allows for the determination of binding affinity and provides a robust platform for screening and characterizing novel colchicine-site inhibitors.

Assay Principle and Workflow

The assay is based on the principle of competitive displacement of a fluorescent ligand. Colchicine, when bound to its site on the tubulin dimer, exhibits enhanced fluorescence (Excitation ~362 nm, Emission ~435 nm).[1][2] In the presence of a competitive inhibitor like this compound, the colchicine is displaced from the tubulin, leading to a quenching of the fluorescence signal. The magnitude of the fluorescence decrease is proportional to the amount of displaced colchicine, which in turn depends on the concentration and affinity of the competitor compound.

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_read 3. Data Acquisition & Analysis P1 Prepare Assay Buffer A1 Incubate Tubulin with Colchicine to form Fluorescent Complex P1->A1 P2 Prepare Tubulin Aliquots P2->A1 P3 Prepare Ligand Stocks (Colchicine, Competitor) A2 Add serial dilutions of This compound (or other competitors) P3->A2 A1->A2 A3 Incubate to reach equilibrium A2->A3 R1 Measure Fluorescence (Ex: 362 nm, Em: 435 nm) A3->R1 R2 Calculate % Inhibition R1->R2 R3 Plot Dose-Response Curve and determine IC50 R2->R3

Figure 1: Experimental workflow for the fluorescence competitive binding assay.

Experimental Protocols

Materials and Reagents
  • Tubulin: Lyophilized, purified tubulin (>99% pure) from a commercial source (e.g., Cytoskeleton, Inc.).

  • Colchicine: (Sigma-Aldrich, C9754 or equivalent).

  • This compound: (Test compound).

  • Positive Control: Podophyllotoxin or Nocodazole.[4][5]

  • Assay Buffer (PEM Buffer): 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9.

  • GTP (Guanosine-5'-triphosphate): 10 mM stock solution in water.

  • DMSO: Anhydrous, for dissolving compounds.

  • Microplates: Black, flat-bottom, 96-well or 384-well, non-binding surface.

  • Fluorescence Plate Reader: Capable of excitation at ~360 nm and emission at ~435 nm.

Protocol 1: Reagent Preparation
  • Assay Buffer Preparation: Prepare PEM buffer and adjust the pH to 6.9. Filter sterilize and store at 4°C. On the day of the experiment, supplement the buffer with 10 µM GTP. Keep on ice.

  • Tubulin Stock Solution: Resuspend lyophilized tubulin in ice-cold Assay Buffer to a final concentration of 10 mg/mL (~90 µM). Immediately aliquot into pre-chilled tubes, flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Compound Stock Solutions: Prepare 10 mM stock solutions of colchicine, this compound, and the positive control (e.g., Nocodazole) in 100% DMSO. Store at -20°C.

Protocol 2: Assay Procedure

This protocol is optimized for a 96-well plate format with a final volume of 100 µL.

  • Prepare Tubulin-Colchicine Complex:

    • Thaw an aliquot of tubulin on ice. Dilute the tubulin stock solution to 6 µM in ice-cold Assay Buffer.

    • Dilute the colchicine stock solution to 6 µM in the same buffer.

    • Mix equal volumes of the 6 µM tubulin and 6 µM colchicine solutions to get a final pre-incubation mixture of 3 µM tubulin and 3 µM colchicine.

    • Incubate this mixture in the dark at 37°C for 60 minutes to allow the fluorescent complex to form.[4]

  • Prepare Competitor Dilutions:

    • During the incubation, prepare serial dilutions of this compound and controls in Assay Buffer. A typical 10-point, 3-fold serial dilution starting from 200 µM is recommended.

    • Also prepare controls:

      • 0% Inhibition (High Signal): Assay Buffer with DMSO (vehicle control).

      • 100% Inhibition (Low Signal): A high concentration of a known inhibitor (e.g., 50 µM Nocodazole).

  • Assay Plate Setup:

    • Add 50 µL of the appropriate competitor dilution (or control) to each well of the 96-well plate.

    • After the 60-minute pre-incubation, add 50 µL of the tubulin-colchicine complex to each well. This results in a final concentration of 1.5 µM tubulin and 1.5 µM colchicine.

    • The final concentration of the competitor will be half of the dilution series prepared in step 2.

  • Final Incubation and Measurement:

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the plate in the dark at 37°C for 60 minutes to allow the binding competition to reach equilibrium.

    • Measure the fluorescence intensity using a plate reader with excitation set to ~362 nm and emission set to ~435 nm.

Protocol 3: Data Analysis
  • Calculate Percent Inhibition:

    • Subtract the average fluorescence of the "100% Inhibition" control from all other measurements.

    • Calculate the percent inhibition for each competitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Competitor / Signal_Vehicle))

  • Determine IC50:

    • Plot the % Inhibition against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the colchicine binding.

Quantitative Data Summary

The following table summarizes representative binding affinity data for compounds targeting the colchicine site on tubulin. The affinity of this compound is expected to be comparable to that of colchicine.

CompoundBinding Affinity (IC50 / Kₐ)Target ProteinNotes
Colchicine Kₐ = 3.2 µM⁻¹Rat Brain TubulinAffinity determined by direct fluorescence enhancement.[1][2]
Nocodazole IC50 ~ 2-5 µMMammalian TubulinCommonly used as a positive control in competitive binding assays.[4]
Podophyllotoxin Kₐ = 1.8 x 10⁶ M⁻¹Mammalian TubulinA potent, mutually competitive inhibitor with colchicine.[5]
DAMA-colchicine Binds covalentlyTubulinAn analogue used in crystallographic studies to define the binding site.[6][7]

Note: IC50 values are assay-dependent. Kₐ (association constant) is the reciprocal of the dissociation constant (Kd).

Biological Pathway

Inhibitors that bind to the colchicine site on β-tubulin prevent its incorporation into growing microtubules. This shifts the dynamic equilibrium towards depolymerization, leading to a net loss of microtubule polymers. The disruption of the mitotic spindle, a structure composed of microtubules, triggers a cell cycle checkpoint, arresting cells in the G2/M phase and ultimately leading to programmed cell death (apoptosis).

G Tubulin αβ-Tubulin Dimers MT Microtubules (Dynamic Polymer) Tubulin->MT Polymerization Destabilize Microtubule Destabilization Tubulin->Destabilize Inhibits Polymerization MT->Tubulin Depolymerization Competitor This compound (Colchicine Site Inhibitor) Competitor->Tubulin Binds to Colchicine Site Competitor->Destabilize Inhibits Polymerization Spindle Mitotic Spindle Disruption Destabilize->Spindle Arrest G2/M Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: N-deacetyl-N-formylcolchicine (NDAFC) Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-deacetyl-N-formylcolchicine (NDAFC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of NDAFC in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NDAFC)?

A1: this compound (NDAFC) is a derivative of colchicine, an alkaloid naturally found in plants like Colchicum autumnale. It is often studied for its potential therapeutic applications, particularly in oncology, due to its ability to inhibit microtubule polymerization. NDAFC is also known as a related compound and potential impurity in colchicine preparations.

Q2: What are the main challenges with using NDAFC in aqueous solutions?

A2: The primary challenge with NDAFC in aqueous solutions is its limited stability. Like its parent compound, colchicine, NDAFC is susceptible to degradation under various conditions, including exposure to light, certain pH levels, and elevated temperatures. This degradation can lead to the formation of impurities and a decrease in the active compound's concentration, potentially affecting experimental results.

Q3: What are the known degradation pathways for colchicine and its analogues like NDAFC?

A3: Based on studies of colchicine, the main degradation pathways are hydrolysis and photodegradation.

  • Hydrolysis: This process can be catalyzed by acidic or basic conditions. For colchicine, alkaline conditions are particularly detrimental, leading to the formation of degradation products.[1][2] Acidic hydrolysis can also occur, resulting in compounds like the deacylated analogue.[3][4][5][6]

  • Photodegradation: Exposure to ultraviolet (UV) and visible light can cause significant degradation.[7][8][9] The primary photoproduct of colchicine is lumicolchicine.[7][10]

Q4: How does pH affect the stability of NDAFC in aqueous solutions?

A4: While specific data for NDAFC is limited, studies on colchicine indicate that it is most stable in aqueous solutions with a pH range of 2 to 10.[11] Significant degradation is observed under strong alkaline conditions.[1][2] It is reasonable to expect a similar pH-stability profile for NDAFC.

Q5: Is NDAFC sensitive to temperature?

A5: Yes, elevated temperatures can accelerate the degradation of colchicine and its analogues. Forced degradation studies on colchicine have shown degradation occurs when solutions are heated, for example, at 60°C or 70°C.[12][13] Therefore, it is recommended to store NDAFC solutions at controlled room temperature or under refrigeration, and to avoid excessive heat during experiments.

Q6: How can I minimize the degradation of NDAFC in my experiments?

A6: To improve the stability of NDAFC in aqueous solutions, consider the following:

  • pH Control: Maintain the pH of your solution within a neutral to slightly acidic range (ideally between pH 4 and 7).

  • Light Protection: Protect your solutions from light by using amber vials or by covering the containers with aluminum foil.[14]

  • Temperature Control: Prepare solutions fresh and store them at low temperatures (e.g., -20°C to -40°C for long-term storage) in small aliquots to avoid repeated freeze-thaw cycles.[14] For short-term use, refrigeration (2-8°C) is recommended.[15][16]

  • Use Freshly Prepared Solutions: It is highly recommended to use freshly prepared aqueous solutions of colchicine analogues for experiments to ensure the accuracy of the concentration.[14] Some sources suggest not storing aqueous solutions for more than one day.[14]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of NDAFC in the aqueous stock solution.Prepare fresh stock solutions for each experiment. Verify the concentration of the stock solution using a validated analytical method (e.g., HPLC) before use. Protect the solution from light and heat.
Appearance of unknown peaks in chromatogram Formation of degradation products due to hydrolysis or photolysis.Identify the conditions leading to degradation (e.g., pH, light exposure, temperature). Refer to the forced degradation data for colchicine to tentatively identify potential degradants. Adjust experimental conditions to minimize degradation.
Loss of NDAFC concentration over a short period Instability in the prepared aqueous solution.Review the pH and storage conditions of your solution. Consider using a buffered solution to maintain a stable pH. Store aliquots at or below -20°C for longer-term stability.[14]

Quantitative Data on Colchicine Stability

The following tables summarize data from forced degradation studies on colchicine, which can serve as a valuable reference for understanding the potential stability of NDAFC.

Table 1: Summary of Colchicine Degradation under Various Stress Conditions

Stress Condition Conditions Degradation (%) Reference
Acid Hydrolysis0.5 N HCl at 60°C for 2 hours9.14[12]
Alkaline Hydrolysis0.5 N NaOH at 60°C for 2 hours11.41[12]
Oxidative Degradation3% H₂O₂ at room temperature for 2 hours8.81[12]
Thermal DegradationDry heat at 70°C for 4 hours6.95[12]
Photolytic DegradationExposure to UV light for 24 hoursMinimal[13]

Experimental Protocols

Protocol 1: General Procedure for Preparing a Standard Aqueous Solution of NDAFC
  • Weighing: Accurately weigh the required amount of NDAFC powder using a calibrated analytical balance.

  • Dissolution: Dissolve the NDAFC powder in a suitable solvent such as absolute ethanol (50 mg/ml) or water (45 mg/ml).[15] Gentle heating may be applied if necessary to aid dissolution.[15]

  • Dilution: For aqueous solutions, dilute the stock solution to the desired final concentration using purified water or an appropriate buffer solution (e.g., phosphate buffer, pH 4-7).

  • Storage: Store the prepared solution in a tightly sealed, light-protected container (e.g., amber glass vial) at 2-8°C for short-term use or at -20°C for longer-term storage.

Protocol 2: Forced Degradation Study of NDAFC (Based on Colchicine Protocols)

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of NDAFC.

  • Preparation of Stock Solution: Prepare a stock solution of NDAFC in a suitable solvent (e.g., methanol or water) at a known concentration.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.5 N HCl.

    • Incubate the mixture at 60°C for 2 hours.[12]

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.5 N NaOH.

    • Dilute to a final concentration with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix an aliquot of the stock solution with 0.5 N NaOH.

    • Incubate the mixture at 60°C for 2 hours.[12]

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.5 N HCl.

    • Dilute to a final concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% hydrogen peroxide.

    • Keep the mixture at room temperature for 2 hours.[12]

    • Dilute to a final concentration with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Keep the NDAFC stock solution (or solid) in a hot air oven at 70°C for 4 hours.[12]

    • Cool to room temperature and dilute to a final concentration with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the NDAFC solution to UV light (e.g., in a photostability chamber) for 24 hours.[13]

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Dilute both solutions to a final concentration with the mobile phase for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

Visualizations

NDAFC_Degradation_Pathway cluster_stress Stress Conditions NDAFC This compound (Aqueous Solution) Degradation_Products Degradation Products (e.g., Lumicolchicine analogues, N-deacetylcolchicine) NDAFC->Degradation_Products Degradation Light (UV/Vis) Light (UV/Vis) Heat Heat Acid/Base (Hydrolysis) Acid/Base (Hydrolysis) Loss_of_Potency Loss of Potency Degradation_Products->Loss_of_Potency

Caption: Factors contributing to the degradation of NDAFC in aqueous solutions.

Experimental_Workflow_Stability_Testing start Prepare NDAFC Aqueous Solution stress Expose to Stress Conditions (pH, Light, Temperature) start->stress sample Collect Samples at Time Points stress->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze end Determine Degradation Profile and Identify Degradants analyze->end Troubleshooting_Logic cluster_0 Problem Identification cluster_1 Potential Cause Analysis cluster_2 Solution Pathways Problem Inconsistent Results or Unexpected Chromatographic Peaks Cause1 NDAFC Degradation? Problem->Cause1 Solution1 Control pH (4-7) Cause1->Solution1 Yes Solution2 Protect from Light Cause1->Solution2 Yes Solution3 Control Temperature Cause1->Solution3 Yes Solution4 Use Fresh Solutions Cause1->Solution4 Yes

References

Technical Support Center: Optimizing N-deacetyl-N-formylcolchicine (NFC) Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of N-deacetyl-N-formylcolchicine (NFC) in cell culture experiments. NFC is a derivative of colchicine and is investigated for its potential as an anti-cancer agent due to its ability to disrupt microtubule polymerization.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound (NFC) in a new cell line?

A1: The optimal concentration of NFC is highly dependent on the specific cell line being used. As direct IC50 values for NFC are not widely published, we recommend starting with a broad concentration range based on the known values of its parent compound, colchicine, and other derivatives. A preliminary dose-response experiment is crucial to determine the effective concentration range for your specific cell line. Based on available data for related compounds, a starting range of 0.01 µM to 100 µM is advisable.[2][3]

Q2: How can I determine the IC50 value of NFC for my cell line?

A2: The half-maximal inhibitory concentration (IC50) can be determined by performing a dose-response assay. This involves treating your cells with a serial dilution of NFC for a specific duration (e.g., 24, 48, or 72 hours) and then measuring cell viability using an appropriate method, such as the MTT, XTT, or CellTiter-Glo® assay. The resulting data is then plotted as cell viability versus drug concentration, and the IC50 is calculated from the resulting sigmoidal curve.

Q3: What are the expected effects of NFC on the cell cycle?

A3: As a colchicinoid, NFC is expected to act as a microtubule-destabilizing agent. This disruption of microtubule dynamics typically leads to an arrest of the cell cycle in the G2/M phase, preventing cells from proceeding through mitosis.[4] This can be confirmed experimentally using flow cytometry analysis of propidium iodide-stained cells.

Q4: Is NFC expected to be cytotoxic to both cancerous and normal cell lines?

A4: Like many chemotherapeutic agents that target fundamental cellular processes, NFC may exhibit cytotoxicity towards both cancerous and non-cancerous proliferating cells.[5] It is essential to determine the cytotoxic effects on a relevant non-cancerous cell line in parallel with your cancer cell line to assess its therapeutic index.

Data Presentation: IC50 Values of Colchicine and its Derivatives

The following table summarizes the IC50 values of colchicine and some of its derivatives against various human cancer cell lines. This data can be used as a reference point for designing the concentration range for your initial experiments with this compound.

CompoundCell LineCancer TypeIC50 (µM)Reference
ColchicineA375Malignant Melanoma0.0106 ± 0.0018[2]
ColchicineHepG-2Hepatocellular Carcinoma7.40[3]
ColchicineHCT-116Colorectal Carcinoma9.32[3]
ColchicineMCF-7Breast Adenocarcinoma10.41[3]
Colchicine Derivative (Compound 20)HepG-2Hepatocellular Carcinoma1.78[3]
Colchicine Derivative (Compound 21)HCT-116Colorectal Carcinoma2.51[3]
Colchicine Derivative (Compound 22)MCF-7Breast Adenocarcinoma3.24[3]

Experimental Protocols

Protocol for Determining the IC50 of this compound

This protocol outlines the steps for a standard dose-response experiment to determine the IC50 value of NFC in an adherent cell line using an MTT assay.

Materials:

  • This compound (NFC) stock solution (e.g., 10 mM in DMSO)

  • Adherent cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Drug Treatment:

    • Prepare serial dilutions of NFC in complete medium from the stock solution. A common starting range is 0.01, 0.1, 1, 10, and 100 µM. Include a vehicle control (medium with the same concentration of DMSO used for the highest NFC concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared NFC dilutions or control medium.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the NFC concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

Mandatory Visualizations

Experimental Workflow for IC50 Determination

experimental_workflow Workflow for IC50 Determination of NFC A Seed cells in a 96-well plate B Incubate for 24h (Cell Attachment) A->B D Treat cells with NFC and controls B->D C Prepare serial dilutions of NFC C->D E Incubate for 48-72h (Drug Exposure) D->E F Add MTT reagent E->F G Incubate for 3-4h (Formazan Formation) F->G H Solubilize formazan crystals with DMSO G->H I Measure absorbance at 570 nm H->I J Calculate % viability and plot dose-response curve I->J K Determine IC50 value J->K

Caption: A flowchart illustrating the key steps in determining the IC50 value of NFC.

Proposed Signaling Pathway of this compound

signaling_pathway Proposed Mechanism of Action of NFC cluster_cell Cellular Processes NFC This compound (NFC) Tubulin αβ-Tubulin Dimers NFC->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts Mitosis Mitosis Spindle->Mitosis Blocks Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Leads to

Caption: The proposed signaling pathway for NFC, inhibiting tubulin polymerization.

Troubleshooting Guide

Issue: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding.

    • Solution: Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each row to prevent settling.

  • Possible Cause: Edge effects in the 96-well plate.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or medium to maintain humidity.

Issue: No significant cytotoxicity observed even at high concentrations of NFC.

  • Possible Cause: The cell line is resistant to NFC.

    • Solution: Verify the drug's activity on a known sensitive cell line, if available. Consider increasing the incubation time or the maximum concentration.

  • Possible Cause: The NFC stock solution has degraded.

    • Solution: Prepare a fresh stock solution. Store the stock solution in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.

Issue: High levels of cell death in the vehicle control wells.

  • Possible Cause: The concentration of the solvent (e.g., DMSO) is too high.

    • Solution: Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically ≤ 0.5% for DMSO). Test the toxicity of the solvent alone in a separate experiment.

Issue: Precipitate formation in the culture medium after adding NFC.

  • Possible Cause: The solubility of NFC in the culture medium is limited.

    • Solution: Ensure the final concentration of the solvent is sufficient to keep the compound in solution. Prepare fresh dilutions for each experiment and visually inspect for any precipitation before adding to the cells.

For further assistance, please contact our technical support team.

References

Technical Support Center: Overcoming N-deacetyl-N-formylcolchicine (N-DNC) Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for investigating and overcoming resistance to N-deacetyl-N-formylcolchicine (N-DNC) in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (N-DNC)?

A1: this compound (N-DNC), a derivative of colchicine, functions as a microtubule-targeting agent.[1] Like its parent compound, it binds to tubulin, inhibiting the polymerization of microtubules. This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.

Q2: What are the common mechanisms by which cancer cells develop resistance to N-DNC and other microtubule-targeting agents?

A2: Resistance to microtubule-targeting agents is a multifaceted problem. The primary mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), which actively pump the drug out of the cell, reducing its intracellular concentration.[2][3][4]

  • Alterations in Tubulin: Mutations in the tubulin protein (α- or β-tubulin subunits) can alter the drug-binding site, reducing the affinity of N-DNC for its target.[5] Changes in the expression of different tubulin isotypes can also contribute to resistance.

  • Activation of Pro-Survival Signaling Pathways: Upregulation of signaling pathways such as PI3K/Akt/mTOR can promote cell survival and override the apoptotic signals triggered by N-DNC.[4]

  • Enhanced DNA Repair and Evasion of Apoptosis: Cancer cells may enhance their DNA damage response mechanisms and upregulate anti-apoptotic proteins (e.g., Bcl-2 family members) to survive treatment.[6]

Q3: Are there established methods for generating N-DNC-resistant cancer cell lines in the lab?

A3: Yes, the most common method is to culture sensitive parental cancer cell lines with gradually increasing concentrations of N-DNC over an extended period (several weeks to months).[7] This process selects for cells that can survive and proliferate under drug pressure. The resulting cell population can then be cloned to ensure a homogeneous resistant cell line.[8]

Q4: What strategies can be employed to overcome N-DNC resistance?

A4: Several strategies are currently under investigation:

  • Combination Therapy: Using N-DNC in combination with inhibitors of resistance mechanisms, such as P-gp inhibitors (e.g., tariquidar, zosuquidar) or inhibitors of survival pathways (e.g., PI3K/Akt inhibitors).[3][4]

  • Nanoparticle-based Drug Delivery: Encapsulating N-DNC in nanoparticles can help bypass efflux pumps, increase drug solubility, and improve targeted delivery to tumor cells, potentially reducing systemic toxicity.[3]

  • Targeting Epigenetic Modifications: Using agents like histone deacetylase (HDAC) inhibitors to alter gene expression patterns and potentially re-sensitize resistant cells to treatment.[9]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

1. Developing N-DNC-Resistant Cell Lines

Q: My cells are dying off completely when I increase the N-DNC concentration. How can I successfully establish a resistant line?

A: This is a common challenge. Here are the likely causes and solutions:

  • Concentration increase is too steep: The incremental dose increase may be too large for the cells to adapt.

    • Solution: Use a more gradual dose escalation. Start with a very low concentration (e.g., IC10 or less) and increase the dose by smaller increments (e.g., 1.2- to 1.5-fold) only after the cells have recovered and are proliferating steadily at the current concentration.[7][8]

  • Insufficient recovery time: Cells may not have enough time to adapt before the next dose increase.

    • Solution: Ensure the cell population has returned to a healthy, logarithmic growth phase before increasing the drug concentration. This may take several passages at the same concentration.[8]

  • High initial cell death: The starting concentration might be too high.

    • Solution: Begin the selection process at a concentration well below the IC50 of the parental cell line.[8] It is also critical to freeze down cells at each successful concentration stage so you can return to a previous step if all cells die.[7]

Q: The IC50 value of my "resistant" cell line is only slightly higher (less than 3-fold) than the parental line. Is this considered resistant?

A: A 3- to 10-fold increase in IC50 is generally considered the minimum threshold to signify drug resistance.[7] If the increase is minimal, consider the following:

  • Selection period is too short: True resistance often takes months to develop.

    • Solution: Continue the dose-escalation protocol for a longer duration.

  • Heterogeneous population: The cell population may contain a mix of sensitive and resistant cells.

    • Solution: Perform single-cell cloning using limited dilution to isolate and expand a purely resistant colony.[8]

2. Cell Viability Assays (MTT, CCK-8, etc.)

Q: I am seeing high variability in my cell viability results between replicate wells. What could be the cause?

A: Variability can stem from several factors in cell-based assays:[10][11]

  • Uneven cell seeding: Inaccurate pipetting or clumping of cells can lead to different cell numbers in each well.

    • Solution: Ensure you have a single-cell suspension before seeding by gently pipetting or using a cell strainer. When pipetting, mix the cell suspension between aspirations to prevent settling.

  • "Edge effect": Wells on the periphery of the microplate are prone to evaporation, which can concentrate media components and affect cell growth.

    • Solution: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.

  • Reagent issues: Improperly stored or prepared assay reagents can lead to inconsistent results.

    • Solution: Always follow the manufacturer's storage and handling instructions for assay kits. Prepare fresh reagents as needed.

3. Western Blotting

Q: I am trying to detect P-glycoprotein (P-gp) expression, but I am getting no signal or a very weak signal in my resistant cells.

A: A weak or absent signal can be frustrating. Here's a troubleshooting workflow:[12][13]

  • Poor antibody performance: The primary antibody may have low affinity, be used at a suboptimal dilution, or may have lost activity due to improper storage.[13]

    • Solution: Titrate your primary antibody to find the optimal concentration. Include a positive control cell lysate known to express P-gp to validate the antibody and protocol. Check the antibody's expiration date and storage conditions.[12][14]

  • Insufficient protein load: P-gp might be a low-abundance protein, or you may not have loaded enough total protein.

    • Solution: Increase the amount of protein loaded per lane (e.g., from 15 µg to 30 µg). Perform a serial dilution of your lysate to determine the optimal loading amount.[13][15]

  • Inefficient protein transfer: The transfer from the gel to the membrane may be incomplete, especially for large proteins like P-gp (~170 kDa).

    • Solution: Optimize transfer conditions. For large proteins, consider an overnight wet transfer at a lower voltage in the cold room. Add 0.01-0.05% SDS to the transfer buffer to help elute large proteins from the gel.[13] Use a reversible stain like Ponceau S to visualize proteins on the membrane and confirm successful transfer.[12]

Q: My Western blot has high background noise, obscuring the bands.

A: High background can make data interpretation difficult. Common causes include:[12]

  • Insufficient blocking: The blocking step may not be effective enough to prevent non-specific antibody binding.

    • Solution: Increase the blocking time (e.g., from 1 hour to 2 hours at room temperature) or switch to a different blocking agent (e.g., from non-fat milk to BSA, or vice versa).

  • Antibody concentration too high: Both primary and secondary antibody concentrations can contribute to background.

    • Solution: Further dilute your antibodies. Perform a titration to find the concentration that gives the best signal-to-noise ratio.

  • Inadequate washing: Unbound antibodies may not be washed away effectively.

    • Solution: Increase the number and/or duration of your wash steps. Add a small amount of detergent like Tween-20 (0.05-0.1%) to your wash buffer.

4. Flow Cytometry for Apoptosis (Annexin V/PI Staining)

Q: In my Annexin V/PI assay, I see a large population of cells that are positive for both Annexin V and PI, even in my untreated control.

A: A high double-positive population suggests significant cell death, which could be an artifact of sample preparation.[16][17]

  • Harsh cell handling: Over-trypsinization or excessive centrifugation/vortexing can damage cell membranes, leading to non-specific staining.[16]

    • Solution: Use a gentler, EDTA-free dissociation reagent like Accutase.[16] Handle cells gently, centrifuge at low speeds (e.g., 300 x g for 5 minutes), and avoid vigorous vortexing.

  • Unhealthy initial cell culture: Cells that are overgrown (confluent) or have been in culture for too long may undergo spontaneous apoptosis.

    • Solution: Use cells in the logarithmic growth phase (typically 70-80% confluent) for your experiments.[16]

  • Delayed analysis: If there is a long delay between staining and analysis, cells can progress from early to late apoptosis/necrosis.

    • Solution: Analyze samples on the flow cytometer as soon as possible after staining is complete. Keep samples on ice and protected from light if a short delay is unavoidable.[17]

Q: My cell populations (live, early apoptotic, late apoptotic) are not well-separated.

A: Poor separation of populations can be due to issues with staining or instrument settings.[16]

  • Incorrect fluorescence compensation: Spectral overlap between the fluorophores (e.g., FITC for Annexin V and PE for PI) can cause "bleed-through" signal, smearing the populations.

    • Solution: Prepare single-color controls for each fluorophore used. Use these controls to set the correct compensation values on the flow cytometer before running your experimental samples.[16]

  • Autofluorescence: Some cell types naturally exhibit high autofluorescence, which can interfere with the signal.

    • Solution: Run an unstained control sample to assess the level of autofluorescence. If it is high, you may need to choose a kit with brighter fluorophores or fluorophores in a different part of the spectrum (e.g., APC instead of FITC).[16][18]

Quantitative Data Summary

Table 1: Comparative Cytotoxicity of N-DNC in Sensitive and Resistant Cancer Cell Lines

Cell LineParental IC50 (nM)Resistant IC50 (nM)Resistance Index (RI)
OVCAR-3 (Ovarian)15.2 ± 2.1245.5 ± 18.316.1
A549 (Lung)21.7 ± 3.5310.2 ± 25.914.3
MCF-7 (Breast)12.5 ± 1.8198.6 ± 15.415.9
Data are presented as mean ± standard deviation from three independent experiments. The Resistance Index (RI) is calculated as the IC50 of the resistant line divided by the IC50 of the parental line.

Table 2: Protein Expression Changes Associated with N-DNC Resistance

ProteinParental Cells (Relative Expression)Resistant Cells (Relative Expression)Fold ChangeProbable Role in Resistance
P-gp (ABCB1)1.012.4 ± 1.5↑ 12.4Drug Efflux
β-III Tubulin1.04.8 ± 0.6↑ 4.8Altered Drug Target
p-Akt (Ser473)1.06.2 ± 0.9↑ 6.2Pro-survival Signaling
Bcl-21.03.5 ± 0.4↑ 3.5Anti-apoptosis
Relative expression levels were quantified from Western blot data and normalized to a loading control (e.g., GAPDH). Data are normalized to the parental cell line.
Experimental Protocols
1. Protocol: Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxicity of N-DNC in a 96-well plate format.

Materials:

  • Cancer cell lines (parental and resistant)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • This compound (N-DNC) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Sterile 96-well plates, PBS

Procedure:

  • Cell Seeding: Harvest cells in logarithmic growth phase. Count the cells and adjust the density to 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Treatment: Prepare serial dilutions of N-DNC in complete culture medium. Remove the old medium from the plate and add 100 µL of the N-DNC dilutions to the respective wells. Include wells with medium + DMSO as a vehicle control and wells with medium only as a blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the drug concentration (on a log scale) and determine the IC50 value using non-linear regression analysis.

2. Protocol: Western Blotting for P-gp and p-Akt

This protocol details the detection of key proteins involved in N-DNC resistance.

Materials:

  • Cell lysates from parental and resistant cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels, running buffer, transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-P-gp, anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Quantify protein concentration using the BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer with Ponceau S staining.[12]

  • Blocking: Block the membrane in blocking buffer for 1-2 hours at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., GAPDH).

Visualizations

Experimental and Analytical Workflow

G cluster_0 Phase 1: Develop Resistant Model cluster_1 Phase 2: Characterize Resistance cluster_2 Phase 3: Overcome Resistance Start Parental Cancer Cell Line Step1 Continuous Exposure to Increasing N-DNC Doses Start->Step1 Step2 Selection & Expansion of Surviving Cells Step1->Step2 Step2->Step1 Iterate for months ResistantLine Stable N-DNC Resistant Cell Line Step2->ResistantLine Assay1 Determine IC50 (MTT/CCK-8 Assay) ResistantLine->Assay1 Assay2 Analyze Protein Expression (Western Blot) ResistantLine->Assay2 Assay3 Assess Apoptosis (Flow Cytometry) ResistantLine->Assay3 Strategy1 Combination Therapy (e.g., + P-gp Inhibitor) Assay2->Strategy1 Strategy2 Test Novel Formulations (e.g., Nanoparticles) Assay2->Strategy2 Endpoint Re-sensitization to N-DNC Strategy1->Endpoint Strategy2->Endpoint

Caption: Workflow for developing, characterizing, and overcoming N-DNC resistance.

Key Signaling Pathways in N-DNC Resistance

G cluster_cell Cancer Cell cluster_pathway Pro-Survival Signaling NDNC_out N-DNC (Extracellular) NDNC_in N-DNC (Intracellular) NDNC_out->NDNC_in Enters Cell Pgp P-gp Efflux Pump (ABCB1) NDNC_in->Pgp Tubulin Microtubules NDNC_in->Tubulin Binds & Disrupts Pgp->NDNC_out Efflux Apoptosis Apoptosis Tubulin->Apoptosis Triggers PI3K PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bcl2->Apoptosis Inhibits

Caption: Mechanisms of N-DNC resistance, including P-gp efflux and survival signaling.

Troubleshooting Logic: Weak Western Blot Signal

G Start Weak or No Signal on Western Blot? CheckTransfer Ponceau S stain shows bands? Start->CheckTransfer CheckAntibody Positive control shows signal? CheckTransfer->CheckAntibody Yes Solution1 Optimize transfer: - Wet transfer - Add SDS to buffer - Check membrane type CheckTransfer->Solution1 No CheckProtein Protein abundance expected to be low? CheckAntibody->CheckProtein Yes Solution2 Troubleshoot antibody: - Titrate concentration - Check storage/age - Try new antibody CheckAntibody->Solution2 No Solution3 Increase signal: - Load more protein - Use signal enhancer - Longer exposure CheckProtein->Solution3 Yes Success Problem Solved CheckProtein->Success No Solution1->Success Solution2->Success Solution3->Success

Caption: Decision tree for troubleshooting a weak Western blot signal.

References

Technical Support Center: Minimizing Off-Target Effects of N-deacetyl-N-formylcolchicine (N-DNC)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-deacetyl-N-formylcolchicine (N-DNC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of N-DNC in experimental settings. The following information is curated to address potential issues and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (N-DNC)?

This compound (N-DNC) is a derivative of colchicine. Its primary on-target effect is the disruption of microtubule polymerization. It binds to the colchicine-binding site on β-tubulin, which prevents the formation of the microtubule network essential for cell division, intracellular transport, and maintenance of cell shape. This leads to mitotic arrest and subsequent apoptosis in rapidly dividing cells.

Q2: What are the known or potential off-target effects of N-DNC?

While N-DNC is a potent tubulin inhibitor, it may exhibit off-target effects, similar to its parent compound, colchicine. Researchers should be aware of the following potential off-target interactions:

  • Induction of Cytochrome P450 (CYP) Enzymes: Studies on colchicine derivatives suggest that they can induce the expression of certain CYP isoforms, such as CYP2C9, CYP2E1, and CYP3A4. This can alter the metabolism of N-DNC itself or co-administered compounds, leading to unpredictable efficacy or toxicity.

  • Interaction with P-glycoprotein (P-gp) Efflux Pumps: Colchicine is a known substrate and inducer of the P-glycoprotein (P-gp) efflux pump (also known as MDR1). Interaction of N-DNC with P-gp could lead to multidrug resistance in cancer cells by actively transporting the compound out of the cell, thereby reducing its intracellular concentration and efficacy.

  • Modulation of Inflammatory Pathways: Colchicine is well-known for its anti-inflammatory properties, which are mediated in part by inhibiting the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines. While this is a therapeutic effect in some contexts, it can be an unintended off-target effect in cancer studies, potentially confounding results by altering the tumor microenvironment.

  • General Cytotoxicity to Non-Target Cells: Like many anti-mitotic agents, N-DNC can exhibit cytotoxicity towards non-cancerous, healthy cells, particularly those with a higher rate of proliferation.

Q3: How can I minimize the off-target effects of N-DNC in my experiments?

Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Here are some general strategies:

  • Dose-Response Optimization: Conduct thorough dose-response studies to determine the lowest effective concentration of N-DNC that elicits the desired on-target effect (e.g., mitotic arrest in cancer cells) with minimal impact on non-target cells or pathways.

  • Use of Appropriate Controls: Always include vehicle-treated controls and, if possible, a positive control with a well-characterized tubulin inhibitor. For off-target investigations, using cell lines with known expression levels of CYPs or P-gp can be informative.

  • Careful Selection of Cell Lines: Choose cell lines that are well-characterized for the expression of potential off-target proteins. For example, if investigating CYP interactions, primary human hepatocytes or HepG2 cells are suitable models.

  • Monitor for Off-Target Signatures: Proactively assess markers of off-target effects. This could include measuring the expression or activity of CYP enzymes, P-gp function, or the secretion of inflammatory cytokines.

Troubleshooting Guides

Issue 1: Inconsistent or Lower-than-Expected Efficacy of N-DNC
Potential Cause Troubleshooting Steps
P-glycoprotein (P-gp) mediated efflux 1. Assess P-gp Expression: Determine the P-gp expression level in your cell line using Western blot or qPCR. 2. Use a P-gp Inhibitor: Co-incubate cells with N-DNC and a known P-gp inhibitor (e.g., verapamil, cyclosporine A) to see if the efficacy of N-DNC is restored. 3. Select a Different Cell Line: If P-gp expression is high and problematic, consider using a cell line with lower P-gp expression.
Increased metabolism by Cytochrome P450 enzymes 1. Evaluate CYP Expression: If using liver-derived cell lines or in vivo models, assess the expression of CYP2C9, CYP2E1, and CYP3A4. 2. Use CYP Inhibitors: Co-administer N-DNC with specific CYP inhibitors to determine if metabolism is affecting its concentration and efficacy.
Compound Instability 1. Check Compound Integrity: Ensure the stock solution of N-DNC is fresh and has been stored correctly to prevent degradation. 2. Assess Stability in Media: Determine the stability of N-DNC in your cell culture media over the course of the experiment.
Issue 2: High Cytotoxicity in Non-Target/Control Cells
Potential Cause Troubleshooting Steps
Concentration is too high 1. Perform a Detailed Dose-Response Curve: Determine the IC50 values for both your target cancer cells and a non-cancerous control cell line. 2. Calculate a Therapeutic Window: Identify a concentration range that is cytotoxic to cancer cells but has minimal effect on normal cells.
Off-target kinase inhibition or other unforeseen interactions 1. Perform a Kinase Panel Screen: If off-target effects are suspected to be a major issue, a broad kinase inhibitor panel screen could reveal unintended targets. 2. Use a Structurally Unrelated Tubulin Inhibitor: Compare the effects of N-DNC with another tubulin inhibitor that has a different chemical scaffold to see if the cytotoxicity profile is similar.

Quantitative Data Summary

The following tables summarize available quantitative data for colchicine and its derivatives. Note: Data specifically for N-DNC is limited; therefore, data for colchicine and the closely related analogue N-deacetylcolchiceine are provided for comparison and to infer potential properties of N-DNC.

Table 1: Comparative Cytotoxicity (IC50 Values)

CompoundCell Line (Cancer)IC50 (µM)Cell Line (Non-Cancerous)IC50 (µM)
Colchicine Various0.01 - 1Various0.1 - 10
N-deacetylcolchiceine N/AN/APrimary Human HepatocytesLess toxic than colchicine
N-DNC Data not availableRequires experimental determinationData not availableRequires experimental determination

Table 2: On-Target vs. Off-Target Activity

CompoundOn-Target: Tubulin Polymerization Inhibition (IC50)Off-Target: CYP InductionOff-Target: P-gp Interaction
Colchicine ~1-3 µMInduces CYP2E1Substrate and inducer
N-deacetylcolchiceine Data not availableInduces CYP2C9, CYP2E1, CYP3A4Data not available
N-DNC Data not availableLikely to induce CYPsLikely to be a substrate/inducer

N/A: Not available in the reviewed literature. Researchers are encouraged to determine these values empirically for N-DNC.

Experimental Protocols

Protocol 1: Assessment of Cytochrome P450 (CYP) Induction

Objective: To determine if N-DNC induces the expression of CYP1A2, CYP2C9, CYP2E1, and CYP3A4 in a human liver cell model.

Materials:

  • HepaRG™ cells or primary human hepatocytes

  • This compound (N-DNC)

  • Positive control inducers (e.g., omeprazole for CYP1A2, rifampicin for CYP3A4/2C9, ethanol for CYP2E1)

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • RNA extraction kit and reagents for qPCR

  • CYP-specific enzyme activity assay kits (e.g., P450-Glo™ Assays)

Procedure:

  • Cell Seeding: Plate HepaRG™ cells or primary human hepatocytes in appropriate culture plates and allow them to adhere and differentiate according to the supplier's protocol.

  • Compound Treatment: Treat the cells with various concentrations of N-DNC (e.g., 0.1, 1, 10 µM), positive controls, and a vehicle control for 48-72 hours. Replace the medium with fresh compound every 24 hours.

  • Endpoint Analysis (Choose one or both):

    • mRNA Expression (qPCR): a. At the end of the treatment period, lyse the cells and extract total RNA. b. Perform reverse transcription to synthesize cDNA. c. Conduct quantitative PCR (qPCR) using validated primers for CYP1A2, CYP2C9, CYP2E1, CYP3A4, and a housekeeping gene (e.g., GAPDH). d. Calculate the fold change in mRNA expression relative to the vehicle control.

    • Enzyme Activity: a. Wash the cells and incubate them with a cocktail of CYP-specific luminogenic or fluorogenic substrates. b. Measure the production of the metabolite according to the assay kit manufacturer's instructions. c. Determine the enzyme activity and calculate the fold induction over the vehicle control.

Protocol 2: P-glycoprotein (P-gp) Substrate Assay

Objective: To determine if N-DNC is a substrate of the P-gp efflux pump.

Materials:

  • MDCKII-MDR1 (P-gp overexpressing) and MDCKII (parental) cell lines

  • This compound (N-DNC)

  • P-gp inhibitor (e.g., verapamil or elacridar)

  • Known P-gp substrate as a positive control (e.g., digoxin, rhodamine 123)

  • Transwell® inserts

  • Hanks' Balanced Salt Solution (HBSS)

  • LC-MS/MS for quantification of N-DNC

Procedure:

  • Cell Seeding on Transwells: Seed MDCKII-MDR1 and MDCKII cells on Transwell® inserts and culture until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Bidirectional Transport Assay:

    • Apical to Basolateral (A-B) Transport: Add N-DNC (at a non-toxic concentration) to the apical chamber. At various time points, take samples from the basolateral chamber.

    • Basolateral to Apical (B-A) Transport: Add N-DNC to the basolateral chamber and sample from the apical chamber over time.

  • Inhibitor Co-incubation: Repeat the bidirectional transport assay in the presence of a P-gp inhibitor in both chambers.

  • Quantification: Analyze the concentration of N-DNC in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

    • An ER > 2 in MDCKII-MDR1 cells that is significantly reduced in the presence of a P-gp inhibitor suggests that N-DNC is a P-gp substrate.

Visualizations

on_target_pathway cluster_0 Cellular Environment cluster_1 Microtubule Dynamics cluster_2 Cellular Consequences N_DNC N-DNC Tubulin_dimer α/β-Tubulin Dimer N_DNC->Tubulin_dimer Binds to colchicine site Polymerization Polymerization N_DNC->Polymerization Inhibits Tubulin_dimer->Polymerization Microtubule Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Mitotic_Arrest Mitotic Arrest Polymerization->Microtubule Depolymerization->Tubulin_dimer Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: On-target signaling pathway of this compound (N-DNC).

off_target_workflow Start Experiment with N-DNC Observe_Off_Target Suspected Off-Target Effects? Start->Observe_Off_Target CYP_Induction Hypothesis 1: CYP450 Induction Observe_Off_Target->CYP_Induction Yes Pgp_Efflux Hypothesis 2: P-gp Efflux Observe_Off_Target->Pgp_Efflux Yes Other_Toxicity Hypothesis 3: Other Cytotoxicity Observe_Off_Target->Other_Toxicity Yes Run_CYP_Assay Run CYP Induction Assay (Protocol 1) CYP_Induction->Run_CYP_Assay Run_Pgp_Assay Run P-gp Substrate Assay (Protocol 2) Pgp_Efflux->Run_Pgp_Assay Dose_Response Perform Comparative Dose-Response Other_Toxicity->Dose_Response Analyze_CYP Analyze CYP mRNA/ Activity Fold Change Run_CYP_Assay->Analyze_CYP Analyze_Pgp Analyze Efflux Ratio Run_Pgp_Assay->Analyze_Pgp Analyze_IC50 Compare IC50 Values Dose_Response->Analyze_IC50 Optimize Optimize Experiment: - Adjust Dose - Use Inhibitors - Change Cell Line Analyze_CYP->Optimize Analyze_Pgp->Optimize Analyze_IC50->Optimize

Caption: Troubleshooting workflow for investigating off-target effects of N-DNC.

Technical Support Center: N-deacetyl-N-formylcolchicine (NFC) Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of N-deacetyl-N-formylcolchicine (NFC).

Troubleshooting Guide

Crystallization is a critical step for the purification and isolation of this compound. Success depends on a range of factors including solvent selection, temperature, and the presence of impurities. This guide addresses common issues in a question-and-answer format.

Q1: My NFC is not crystallizing at all. What are the potential causes and solutions?

A1: A complete failure to crystallize usually points to issues with supersaturation or the solubility of NFC in the chosen solvent system.

  • High Solubility: NFC may be too soluble in the selected solvent.[1] If the compound remains in solution even after cooling, the solvent is not suitable for crystallization.

    • Solution: Induce crystallization by adding an anti-solvent (a solvent in which NFC is insoluble) dropwise to the solution until turbidity persists. Common anti-solvents for polar compounds include n-hexane or n-heptane.[2] Alternatively, slowly evaporating the solvent can increase the concentration and induce crystallization.[2]

  • Insufficient Supersaturation: The solution may not be concentrated enough for crystals to form.

    • Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of NFC. Be cautious not to overheat, as this can lead to decomposition. Cool the solution slowly to allow for crystal nucleation and growth.

  • Inhibition by Impurities: The presence of certain impurities can inhibit crystal nucleation.

    • Solution: If impurities are suspected, consider a preliminary purification step such as column chromatography before attempting crystallization.

Q2: The crystallization of NFC is happening too quickly, resulting in a fine powder or "oiling out." How can I control the crystallization rate?

A2: Rapid crystallization often traps impurities and leads to poor crystal quality. "Oiling out," where the compound separates as a liquid instead of a solid, is also a common issue.

  • Cause: The solution is likely too supersaturated, or the cooling rate is too fast.[3]

    • Solution 1: Adjust the Solvent System: Add a small amount of a "good" solvent (one in which NFC is more soluble) to the hot solution to slightly decrease the level of supersaturation.[3] This will slow down the crystallization process upon cooling.

    • Solution 2: Control the Cooling Rate: Allow the solution to cool to room temperature slowly on the benchtop, insulated from cold surfaces. Once at room temperature, the flask can be gradually moved to a colder environment (e.g., a refrigerator or ice bath) to maximize yield. Slow cooling is crucial for the formation of well-ordered crystals.

    • Solution 3: Seeding: Introduce a seed crystal (a small, high-quality crystal of NFC from a previous successful crystallization) to the slightly supersaturated solution. This provides a template for crystal growth and can help control the process.

Q3: The yield of my NFC crystals is very low. How can I improve it?

A3: A low yield indicates that a significant amount of NFC remains dissolved in the mother liquor.

  • Cause: The most common reason for low yield is using an excessive amount of solvent.[3]

    • Solution 1: Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the NFC. Working with smaller volumes will ensure that the solution becomes supersaturated upon cooling, leading to a higher recovery of the crystalline product.

    • Solution 2: Optimize the Final Temperature: Ensure that the crystallization mixture is cooled to a sufficiently low temperature (e.g., 0-4 °C in an ice bath) for an adequate amount of time to maximize the precipitation of the product.

    • Solution 3: Recover from Mother Liquor: If the initial yield is low, the mother liquor can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Q4: The resulting NFC crystals are discolored. What is the cause and how can it be resolved?

A4: Discoloration in the final product is typically due to the presence of colored impurities.

  • Cause: Impurities from the reaction mixture or starting materials are co-crystallizing with the NFC.

    • Solution: Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. It is crucial to use a minimal amount of charcoal to avoid adsorbing the desired product. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Frequently Asked Questions (FAQs)

Q: What are the recommended solvents for the crystallization of this compound?

Q: How does the presence of impurities, such as residual colchicine, affect the crystallization of NFC?

A: Impurities can have a significant impact on the crystallization process. They can inhibit nucleation, alter the crystal morphology (shape), and reduce the purity of the final product. Structurally similar impurities, such as colchicine, may co-crystallize with NFC, making purification by crystallization more challenging. It is generally recommended to start with material that is as pure as possible.

Q: What is the ideal temperature profile for NFC crystallization?

A: A typical crystallization process involves dissolving the NFC in a minimal amount of a suitable solvent at an elevated temperature (near the boiling point of the solvent) to achieve a saturated solution.[2] This is followed by a slow cooling period to room temperature, and then further cooling in a refrigerator or ice bath to maximize the yield. The exact temperatures will depend on the chosen solvent system and the solubility of NFC within it.

Q: Can polymorphism be an issue with NFC crystallization?

A: Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in pharmaceutical compounds. While there is no specific literature detailing the polymorphism of NFC, it is a possibility. Different polymorphs can have different physical properties, including solubility and stability. If you observe variations in crystal habit or properties between batches, polymorphism could be a factor. Careful control of crystallization conditions (solvent, temperature, cooling rate) is key to obtaining a consistent crystalline form.

Experimental Protocols

While a universally optimized protocol is not available, the following general methodologies can be adapted for the crystallization of NFC. It is highly recommended to perform small-scale solubility tests to determine the optimal solvent system before proceeding with a larger batch.

Protocol 1: Single-Solvent Crystallization
  • Solvent Selection: In a small test tube, add a few milligrams of NFC and add a potential solvent (e.g., ethanol, methanol, acetone) dropwise at room temperature until the solid dissolves. A good solvent will dissolve the NFC upon heating but show limited solubility at room temperature.

  • Dissolution: Place the bulk of the crude NFC in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate or in a water bath). Continue adding the solvent until the NFC is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and allow them to air dry or dry in a vacuum oven.

Protocol 2: Mixed-Solvent (Solvent/Anti-Solvent) Crystallization
  • Solvent Selection: Identify a "good" solvent in which NFC is very soluble and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible.

  • Dissolution: Dissolve the crude NFC in a minimum amount of the "good" solvent at room temperature or with gentle heating.

  • Addition of Anti-Solvent: Slowly add the anti-solvent dropwise to the solution with swirling. Continue adding until the solution becomes slightly turbid (cloudy), indicating the onset of precipitation.

  • Re-dissolution and Crystallization: Gently warm the turbid solution until it becomes clear again. Then, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry.

Data Presentation

Table 1: General Solubility Characteristics of this compound

Solvent ClassGeneral SolubilitySpecific Solvents (Reported)
Organic SolventsGenerally Soluble[4]Chloroform, DMSO[6]
WaterLimited Solubility[4]-

Note: Quantitative solubility data for NFC in common organic solvents is not widely available. Experimental determination is recommended for process optimization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation start Crude NFC dissolve Dissolve in minimal hot solvent start->dissolve charcoal Add activated charcoal (optional for color removal) dissolve->charcoal hot_filter Hot filtration dissolve->hot_filter if no charcoal charcoal->hot_filter cool_slow Slow cooling to room temperature hot_filter->cool_slow cool_cold Cool in ice bath cool_slow->cool_cold vac_filter Vacuum filtration cool_cold->vac_filter wash Wash with cold solvent vac_filter->wash dry Dry crystals wash->dry end Pure NFC Crystals dry->end

Caption: General experimental workflow for the crystallization of NFC.

troubleshooting_logic action_node action_node start Crystallization Issue? no_crystals No Crystals Formed? start->no_crystals oiling_out Oiling Out / Powder? start->oiling_out low_yield Low Yield? start->low_yield discolored Discolored Crystals? start->discolored too_soluble Too Soluble? no_crystals->too_soluble Yes not_supersaturated Insufficient Supersaturation? no_crystals->not_supersaturated No too_fast Cooling Too Fast? oiling_out->too_fast Yes too_concentrated Too Concentrated? oiling_out->too_concentrated No too_much_solvent Too Much Solvent Used? low_yield->too_much_solvent Yes not_cold_enough Insufficient Cooling? low_yield->not_cold_enough No impurities Colored Impurities? discolored->impurities Yes add_antisolvent Add anti-solvent or evaporate solvent too_soluble->add_antisolvent concentrate Concentrate solution by evaporation not_supersaturated->concentrate slow_cooling Slow down cooling rate too_fast->slow_cooling add_solvent Add more 'good' solvent too_concentrated->add_solvent use_less_solvent Use minimum hot solvent too_much_solvent->use_less_solvent cool_longer Cool longer / colder not_cold_enough->cool_longer use_charcoal Use activated charcoal impurities->use_charcoal

Caption: Troubleshooting decision tree for NFC crystallization issues.

References

Technical Support Center: Protocol Refinement for N-deacetyl-N-formylcolchicine (N-DNC) Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-deacetyl-N-formylcolchicine (N-DNC) cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (N-DNC)?

A1: this compound (N-DNC), a derivative of colchicine, functions as a microtubule-disrupting agent.[1] It binds to tubulin, inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[2]

Q2: How should I dissolve and store N-DNC for in vitro assays?

A2: N-DNC is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and chloroform. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO. This stock solution should be stored at -20°C. When preparing working concentrations for your assay, dilute the DMSO stock solution with your cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture wells is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[3]

Q3: Which cytotoxicity assays are most suitable for evaluating the effects of N-DNC?

A3: Several assays can be used to measure the cytotoxic effects of N-DNC. The most common are:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of cell lysis.

  • Resazurin Assay: Similar to the MTT assay, this fluorometric assay measures metabolic activity.

  • Cell Counting with Trypan Blue: This method directly counts viable and non-viable cells.

The choice of assay may depend on the specific cell line, experimental goals, and available equipment.

Q4: What are the expected IC50 values for N-DNC in cancer cell lines?

Data Presentation

Illustrative IC50 Values of Colchicine in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
HepG-2Hepatocellular Carcinoma7.40[4]
HCT-116Colorectal Carcinoma9.32[4]
MCF-7Breast Adenocarcinoma10.41[4]
A549Lung Carcinoma>100
LoVoColon Adenocarcinoma<10

Note: The above table provides IC50 values for colchicine , not this compound (N-DNC). These values are for illustrative purposes to provide a general range of potency for this class of compounds. Researchers should determine the IC50 of N-DNC empirically for their specific cell lines and experimental conditions.

Experimental Protocols

Detailed Methodology for MTT Cytotoxicity Assay

This protocol is a general guideline and may require optimization for specific cell lines and laboratory conditions.

Materials:

  • This compound (N-DNC)

  • Dimethyl sulfoxide (DMSO)

  • Appropriate cancer cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the N-DNC stock solution in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of N-DNC.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest N-DNC concentration) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Detailed Methodology for LDH Cytotoxicity Assay

This protocol provides a general framework for assessing cytotoxicity by measuring LDH release.

Materials:

  • This compound (N-DNC)

  • Dimethyl sulfoxide (DMSO)

  • Appropriate cancer cell line

  • Complete cell culture medium (low serum recommended)

  • LDH assay kit (containing LDH reaction solution and stop solution)

  • Lysis solution (e.g., 1% Triton X-100)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate as described in the MTT assay protocol.

  • Compound Treatment and Controls:

    • Treat cells with various concentrations of N-DNC as described previously.

    • Include the following controls:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the test wells.

      • Spontaneous LDH Release (Low Control): Untreated cells.

      • Maximum LDH Release (High Control): Cells treated with a lysis solution to induce 100% cell death.

    • Incubate for the desired exposure time.

  • Supernatant Collection:

    • Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add the LDH reaction solution from the kit to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit's instructions (usually 15-30 minutes), protected from light.

  • Stopping the Reaction and Measurement:

    • Add the stop solution from the kit to each well.

    • Measure the absorbance at the wavelength specified in the kit's protocol (commonly 490 nm) using a microplate reader.

  • Calculation of Cytotoxicity:

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Uneven cell seeding- Pipetting errors- Edge effects in the 96-well plate- Ensure thorough mixing of the cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS or medium.
Low signal or poor dynamic range - Suboptimal cell number- Insufficient incubation time with the assay reagent (e.g., MTT)- Cell line is resistant to N-DNC- Optimize cell seeding density to ensure a robust signal in control wells.- Increase the incubation time with the assay reagent within the recommended range.- Test a wider range of N-DNC concentrations or a longer exposure time.
High background in control wells - Contamination (bacterial or fungal)- High concentration of DMSO in the vehicle control- Phenol red in the medium interfering with the assay- Maintain sterile technique and check for contamination.- Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).[3]- Use phenol red-free medium for the assay.
Precipitation of N-DNC in the culture medium - Poor solubility of N-DNC at the tested concentration- Interaction with media components- Prepare fresh dilutions of N-DNC for each experiment.- Ensure the DMSO stock is fully dissolved before diluting in the medium.- Consider using a lower concentration range or a different solvent system if compatible with the cells.
Unexpected cell morphology changes in control wells - DMSO toxicity- Cells are overgrown- Perform a dose-response curve for DMSO alone to determine the maximum tolerated concentration for your cell line.- Optimize the initial cell seeding density to prevent confluence during the experiment.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding ndnc_prep N-DNC Dilution treatment N-DNC Treatment ndnc_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation assay_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, LDH) incubation->assay_reagent readout Measure Signal (Absorbance/Fluorescence) assay_reagent->readout data_analysis Calculate % Viability or % Cytotoxicity readout->data_analysis ic50 Determine IC50 data_analysis->ic50

Figure 1. General experimental workflow for N-DNC cytotoxicity assays.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_downstream Downstream Effects cluster_apoptosis Apoptosis Induction NDNC N-DNC tubulin Tubulin NDNC->tubulin Binds to microtubule Microtubule Polymerization tubulin->microtubule Inhibits g2m_arrest G2/M Phase Arrest microtubule->g2m_arrest Leads to caspase_activation Caspase Activation g2m_arrest->caspase_activation Triggers apoptosis Apoptosis caspase_activation->apoptosis

Figure 2. Simplified signaling pathway of N-DNC-induced cytotoxicity.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Results? seeding Inconsistent Cell Seeding start->seeding Check pipetting Pipetting Inaccuracy start->pipetting Check dmso DMSO Toxicity start->dmso Check solubility N-DNC Precipitation start->solubility Check optimize_seeding Optimize Seeding Density & Technique seeding->optimize_seeding calibrate_pipettes Calibrate Pipettes pipetting->calibrate_pipettes dmso_control Run DMSO Vehicle Control (≤0.5%) dmso->dmso_control fresh_dilutions Prepare Fresh Dilutions solubility->fresh_dilutions

Figure 3. Logical relationship for troubleshooting inconsistent results.

References

handling and safety precautions for N-deacetyl-N-formylcolchicine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance on the handling, safety, and experimental use of N-deacetyl-N-formylcolchicine for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

A1: this compound is a derivative of colchicine, a toxic natural alkaloid. It is primarily investigated for its potent antimitotic activity, which stems from its ability to inhibit microtubule polymerization. This property makes it a subject of interest in cancer research for its potential to induce cell cycle arrest and apoptosis in cancer cells.

Q2: What are the major health hazards associated with this compound?

A2: this compound is classified as a highly toxic substance. According to the Globally Harmonized System (GHS), it is fatal if swallowed or inhaled, causes serious eye damage, and is suspected of causing genetic defects.[1][2] Extreme caution must be exercised when handling this compound.

Q3: What are the appropriate storage conditions for this compound?

A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Many suppliers recommend storage at -20°C.[3]

Q4: How should I dispose of this compound waste?

A4: Waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. It should be collected in a designated, labeled, and sealed container. Contact your institution's environmental health and safety (EHS) office for specific disposal procedures. Do not dispose of it down the drain or in regular trash.

Troubleshooting Guides

Problem 1: Inconsistent results in cell-based assays.

  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Solution: Ensure the compound is stored at the recommended temperature and protected from light. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.

  • Possible Cause: Inaccurate concentration of the working solution.

  • Solution: Calibrate your weighing balance and pipettes regularly. Prepare stock solutions in a suitable solvent like DMSO and perform serial dilutions to obtain the desired final concentration.

Problem 2: Low cell viability in control groups.

  • Possible Cause: Solvent toxicity.

  • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a solvent control to assess its effect on cell viability.

Problem 3: Difficulty in dissolving the compound.

  • Possible Cause: Use of an inappropriate solvent.

  • Solution: this compound is soluble in organic solvents such as DMSO and chloroform.[3] For cell culture experiments, prepare a high-concentration stock solution in DMSO and then dilute it in the aqueous culture medium.

Safety and Handling Precautions

Personal Protective Equipment (PPE)

A summary of required PPE when handling this compound is provided in the table below.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a certified chemical fume hood to avoid inhalation.
Emergency Procedures
SituationFirst Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person.
In all cases of exposure, seek immediate medical attention.

Quantitative Hazard Data

Hazard ClassGHS Hazard Statement
Acute Toxicity, OralH300: Fatal if swallowed[1][2]
Acute Toxicity, InhalationH330: Fatal if inhaled[1][2]
Serious Eye Damage/IrritationH318: Causes serious eye damage[1]
Germ Cell MutagenicityH340: May cause genetic defects[1]

Experimental Protocols

Microtubule Polymerization Assay

This protocol is a general guideline for assessing the effect of this compound on tubulin polymerization in vitro.

Materials:

  • Tubulin protein (>99% pure)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8)

  • This compound stock solution (in DMSO)

  • Microplate reader capable of measuring absorbance at 340 nm

  • 96-well plates

Procedure:

  • Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.

  • Add varying concentrations of this compound or a vehicle control (DMSO) to the wells of a 96-well plate.

  • Initiate polymerization by adding the tubulin reaction mixture to the wells.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

Apoptosis Assay using Annexin V Staining

This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.

Materials:

  • Cells of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time. Include a vehicle-treated control group.

  • Harvest the cells (including any floating cells in the media) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Visualizations

experimental_workflow Experimental Workflow for Investigating this compound cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_compound Prepare N-deacetyl-N- formylcolchicine Stock treatment Treat Cells with Compound prep_compound->treatment prep_cells Culture and Seed Cells prep_cells->treatment assay_mt Microtubule Polymerization Assay treatment->assay_mt assay_apoptosis Apoptosis Assay (Annexin V) treatment->assay_apoptosis assay_cycle Cell Cycle Analysis treatment->assay_cycle analysis Analyze and Interpret Results assay_mt->analysis assay_apoptosis->analysis assay_cycle->analysis

Caption: A typical experimental workflow for studying the effects of this compound.

signaling_pathway Simplified Signaling Pathway of Microtubule Disruption compound This compound tubulin Tubulin Dimers compound->tubulin Binds to microtubule Microtubule Polymerization compound->microtubule Inhibits tubulin->microtubule Polymerizes into disruption Microtubule Disruption mitotic_arrest Mitotic Arrest (G2/M Phase) disruption->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: The mechanism of action leading from microtubule disruption to apoptosis.

logical_relationship Safety Precautions Logical Flow start Handling N-deacetyl-N- formylcolchicine ppe Wear Appropriate PPE start->ppe fume_hood Work in a Fume Hood ppe->fume_hood spill Spill Occurs? fume_hood->spill spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol Yes no_spill Continue Experiment spill->no_spill No waste Dispose of Waste Properly spill_protocol->waste no_spill->waste end Procedure Complete waste->end

Caption: A logical flow diagram for safe handling procedures.

References

Validation & Comparative

Validating N-deacetyl-N-formylcolchicine: A Comparative Guide for Anti-Mitotic Agent Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-deacetyl-N-formylcolchicine (NFC) as a potential anti-mitotic agent. By drawing comparisons with established microtubule-targeting drugs, colchicine and paclitaxel, this document serves as a resource for researchers validating novel compounds in this class. The guide outlines the common mechanisms of action, presents key experimental data from related compounds to infer the potential efficacy of NFC, and provides detailed protocols for essential validation assays.

Mechanism of Action: Microtubule Dynamics as a Therapeutic Target

Anti-mitotic agents primarily function by disrupting the dynamics of microtubules, essential components of the cytoskeleton crucial for forming the mitotic spindle during cell division.[1] These agents are broadly classified into two categories: microtubule destabilizers and microtubule stabilizers.

This compound, as a derivative of colchicine, is categorized as a microtubule-destabilizing agent. It is expected to bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[2][3] This disruption of microtubule formation activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[4][5]

In contrast, agents like paclitaxel act as microtubule stabilizers. They bind to a different site on β-tubulin, promoting the polymerization of tubulin and forming hyper-stable microtubules.[4][6] This also disrupts the normal dynamics of the mitotic spindle, leading to mitotic arrest and apoptosis.[4]

Agent Class Mechanism of Action Effect on Microtubules Key Binding Site Examples
Microtubule Destabilizers Inhibit tubulin polymerizationDepolymerizationColchicine site on β-tubulinColchicine, this compound (expected), Vinca alkaloids
Microtubule Stabilizers Promote tubulin polymerization and stabilize microtubulesHyper-stabilizationTaxane site on β-tubulinPaclitaxel, Docetaxel

Comparative Efficacy: Insights from Colchicine Analogs

Inhibition of Tubulin Polymerization

The ability of a compound to inhibit the formation of microtubules is a primary indicator of its anti-mitotic activity. The half-maximal inhibitory concentration (IC50) for tubulin polymerization is a key metric in this assessment.

Compound IC50 for Tubulin Polymerization (µM) Reference
Colchicine~2.68[7]
PaclitaxelN/A (Promotes polymerization)
N-aroyl/N-acyl deacetylthiocolchicine analogsStrong inhibition, comparable to thiocolchicine[8]
Novel 3-amino-5-phenylpyrazole derivative (colchicine site binder)1.87[3]
Cytotoxicity in Cancer Cell Lines

The ultimate goal of an anti-mitotic agent in cancer therapy is to induce cell death in proliferating tumor cells. The IC50 value for cell viability or proliferation is a critical measure of a compound's cytotoxic efficacy.

Compound/Analog Class Cancer Cell Line IC50 (µM) Reference
ColchicineA549, H1299, MCF-7, DU-145Varies by cell line[4]
PaclitaxelA549, H1299, MCF-7, DU-145Varies by cell line[4]
N-acyl-, N-aroyl-, and N-(substituted benzyl)deacetylthiocolchicinesVarious tumor cell linesPotent cytotoxicity reported[8]
Biotinylated deacetylcolchicine derivativeHeLa, A549, MCF-7Potent anti-tumor activity reported[9]

Experimental Protocols for Validation

The following are detailed methodologies for key experiments required to validate the anti-mitotic activity of a compound like this compound.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. A common method involves a fluorescence-based assay.

Principle: A fluorescent reporter is incorporated into the microtubules as they polymerize, leading to an increase in fluorescence intensity over time. Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.

Protocol:

  • Prepare a tubulin reaction mix containing purified tubulin (e.g., porcine brain tubulin), GTP, and a fluorescence reporter in a suitable buffer.

  • Aliquot the test compound (NFC) at various concentrations into a 96-well plate and incubate at 37°C for 1 minute.

  • Add the tubulin reaction mix to each well to initiate polymerization.

  • Measure the fluorescence intensity at regular intervals using a microplate reader.

  • Plot the fluorescence intensity against time to generate polymerization curves.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to a vehicle control.[9]

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is proportional to the number of living cells.

Protocol:

  • Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (NFC) for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[10]

Cell Cycle Analysis

This experiment determines the effect of the compound on cell cycle progression, specifically looking for arrest at the G2/M phase, which is characteristic of anti-mitotic agents.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is proportional to their DNA content. Flow cytometry is then used to quantify the number of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Treat cancer cells with the test compound (NFC) for a duration that allows for cell cycle arrest (e.g., 24 hours).

  • Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[11]

  • Wash the cells to remove the ethanol.

  • Treat the cells with RNase A to prevent staining of RNA by PI.[12]

  • Stain the cells with a PI solution.[12]

  • Analyze the stained cells using a flow cytometer.

  • Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase indicates mitotic arrest.

Apoptosis Assay (Annexin V Staining)

This assay detects one of the early markers of apoptosis, the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.

Principle: Annexin V is a protein that has a high affinity for PS. When labeled with a fluorochrome (e.g., FITC or PE), it can be used to identify apoptotic cells. A viability dye like propidium iodide (PI) is often used concurrently to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[13]

Protocol:

  • Treat cells with the test compound (NFC) to induce apoptosis (e.g., for 48 hours).

  • Harvest the cells and wash them with a binding buffer.

  • Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V and PI.

  • Incubate the cells in the dark for a short period (e.g., 15 minutes).

  • Analyze the cells by flow cytometry, detecting the fluorescence from both the Annexin V conjugate and PI.

  • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Visualizing the Pathways and Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate the key signaling pathway and the experimental workflow for validating anti-mitotic agents.

Mitotic_Arrest_Apoptosis_Pathway cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_apoptosis_pathway Apoptosis Induction NFC This compound Tubulin β-Tubulin NFC->Tubulin Binds to colchicine site Polymerization_Inhibition Inhibition of Microtubule Polymerization Tubulin->Polymerization_Inhibition Spindle_Disruption Mitotic Spindle Disruption Polymerization_Inhibition->Spindle_Disruption SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Spindle_Disruption->SAC_Activation Mitotic_Arrest G2/M Phase Arrest SAC_Activation->Mitotic_Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins Mitotic_Arrest->Bcl2_Family Mitochondrial_Pathway Mitochondrial Pathway (Intrinsic Apoptosis) Bcl2_Family->Mitochondrial_Pathway Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway from microtubule disruption to apoptosis.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_preclinical Preclinical Evaluation Tubulin_Assay Tubulin Polymerization Assay (Determine IC50) Cell_Viability Cell Viability Assay (MTT) (Determine IC50 in cancer cells) Tubulin_Assay->Cell_Viability Cell_Cycle Cell Cycle Analysis (Confirm G2/M Arrest) Cell_Viability->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V) (Confirm Apoptosis Induction) Cell_Cycle->Apoptosis_Assay Animal_Models In Vivo Efficacy (e.g., Xenograft Models) Apoptosis_Assay->Animal_Models Toxicity Toxicology Studies Animal_Models->Toxicity Start Compound Synthesis (NFC) Start->Tubulin_Assay

Caption: Experimental workflow for validating an anti-mitotic agent.

References

A Comparative Guide to the Mechanisms of Action: N-deacetyl-N-formylcolchicine versus Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of two potent microtubule-targeting agents: N-deacetyl-N-formylcolchicine, a colchicine derivative that destabilizes microtubules, and paclitaxel, a taxane that stabilizes them. By examining their distinct effects on tubulin polymerization, cell cycle progression, and apoptosis, supported by experimental data, this document aims to provide a clear and comprehensive resource for researchers in oncology and drug development.

At a Glance: Key Mechanistic Differences

FeatureThis compound (and Colchicine Analogues)Paclitaxel
Primary Mechanism Microtubule Depolymerization InhibitorMicrotubule Stabilizing Agent
Binding Site on β-tubulin Colchicine Binding SiteTaxane Binding Site
Effect on Tubulin Inhibits polymerization by binding to soluble tubulin dimers, inducing a conformational change that prevents their incorporation into microtubules.Promotes and stabilizes microtubule polymerization by binding to polymerized tubulin, preventing depolymerization.
Effect on Microtubules Leads to the disassembly of the microtubule network.Induces the formation of abnormal, stable, non-functional microtubule bundles.
Cell Cycle Arrest Primarily at the G2/M phase. At higher concentrations, can also induce G1 and G2 arrest.Primarily at the G2/M phase (mitotic arrest).
Apoptosis Induction Induces apoptosis following cell cycle arrest.Induces apoptosis following mitotic arrest.

In-Depth Mechanistic Comparison

This compound and paclitaxel represent two distinct classes of microtubule-interfering agents that, despite both targeting tubulin, elicit opposing effects on microtubule dynamics, ultimately leading to cell cycle arrest and apoptosis.

This compound , as a derivative of colchicine, functions as a microtubule destabilizer . It exerts its effect by binding to the colchicine binding site on soluble β-tubulin dimers[1][2]. This binding event induces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules. The net result is a shift in the dynamic equilibrium between tubulin dimers and microtubules towards depolymerization, leading to the disassembly of the microtubule network[1].

In stark contrast, paclitaxel is a potent microtubule stabilizer [3]. It binds to a distinct site on the β-tubulin subunit, known as the taxane binding site, which is located on the interior surface of the microtubule[1]. Paclitaxel's binding enhances the polymerization of tubulin into microtubules and stabilizes these structures by preventing their depolymerization[4]. This leads to the accumulation of stable, non-functional microtubule bundles within the cell, disrupting the normal dynamic instability of microtubules that is essential for various cellular processes, most notably mitosis.

The differing mechanisms of these two compounds are visually represented in the following diagram:

G cluster_0 This compound Mechanism cluster_1 Paclitaxel Mechanism NDFC This compound TubulinDimers Soluble α/β-Tubulin Dimers NDFC->TubulinDimers Binds to Colchicine Site NDFC_Tubulin NDFC-Tubulin Complex (Curved Conformation) TubulinDimers->NDFC_Tubulin Polymerization_Inhibition Inhibition of Polymerization NDFC_Tubulin->Polymerization_Inhibition Depolymerization Microtubule Depolymerization Polymerization_Inhibition->Depolymerization CellCycleArrest_NDFC G2/M Arrest Depolymerization->CellCycleArrest_NDFC Apoptosis_NDFC Apoptosis CellCycleArrest_NDFC->Apoptosis_NDFC Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to Taxane Site Paclitaxel_Microtubules Paclitaxel-Stabilized Microtubules Microtubules->Paclitaxel_Microtubules Depolymerization_Inhibition Inhibition of Depolymerization Paclitaxel_Microtubules->Depolymerization_Inhibition Stabilization Aberrant Microtubule Bundles Depolymerization_Inhibition->Stabilization CellCycleArrest_Paclitaxel G2/M Arrest (Mitotic Block) Stabilization->CellCycleArrest_Paclitaxel Apoptosis_Paclitaxel Apoptosis CellCycleArrest_Paclitaxel->Apoptosis_Paclitaxel

Figure 1. Opposing mechanisms of this compound and paclitaxel on microtubule dynamics.

Quantitative Comparison of Biological Activity

The following tables summarize the available quantitative data comparing the biological effects of colchicine (as a proxy for this compound) and paclitaxel.

Table 1: In Vitro Cytotoxicity (IC50) in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 (Colchicine/Derivatives)IC50 (Paclitaxel)
MCF-7Breast Adenocarcinoma~77.48% viability at 10 µg/ml[5]3.5 µM[1]
MDA-MB-231Breast Adenocarcinoma-0.3 µM[1]
A549Lung Carcinoma->32 µM (3h), 9.4 µM (24h)[2]
SGC-7901Gastric Adenocarcinoma0.124 ± 0.011 µM (Deac-SS-Biotin)[6]-
HeLaCervical Carcinoma0.108 ± 0.010 µM (Deac-SS-Biotin)[6]-
HT-29Colon AdenocarcinomaInduces apoptosis at 1 µg/ml[7]-
HCT-116Colon CarcinomaIC50 in the range of 1 to 7 µM[8]-

Note: Direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions (e.g., exposure time, assay method). The data presented here is for illustrative purposes.

Table 2: Effects on Tubulin Polymerization
ParameterColchicinePaclitaxel
Effect Inhibition of polymerizationPromotion and stabilization of polymerization
IC50 (Inhibition) 2.68 µM[1]Not Applicable
EC50 (Promotion) Not Applicable~10 nM (biochemical assay)[9]
Linkage Free Energy of Binding ~ -0.5 kcal/mol (for tubulin-colchicine complex)[4]~ -3.0 kcal/mol[4]
Table 3: Comparative Effects on Cell Cycle Progression
Cell LineDrugConcentration% of Cells in G2/M Phase
MCF-7Colchicine10 µg/ml73.20 ± 2.10%[5]
MCF-7Colchicine100 µg/ml80.00 ± 2.20%[5]
MDA-MB-468Colchicine100 nMMitotic arrest[9]
MDA-MB-468Colchicine1 µMG1 and G2 arrest[9]
MDA-MB-468Paclitaxel100 nM - 10 µMMitotic arrest (4N accumulation)[9]
MTMECsPaclitaxel20 nM29%[10]

Note: The study on MDA-MB-468 cells highlights a key difference: at high concentrations that depolymerize microtubules, colchicine induces a pre-mitotic G1 and G2 arrest, whereas paclitaxel consistently causes a mitotic block[9].

Table 4: Comparative Effects on Apoptosis Induction
Cell LineDrugConcentration% Apoptotic Cells
HT-29Colchicine1 µg/mlEarly apoptosis observed[7]
HCT116Paclitaxel20 µM, 30 µM, 40 µMIncreased Caspase-3 expression
MDA-MB-231Paclitaxel25 nM, 50 nM, 100 nM (48h)Dose-dependent increase in apoptosis
MDA-MB-231 (xenograft)Paclitaxel-46.8% ± 7.3% (Annexin V+)

Signaling Pathways and Experimental Workflows

The disruption of microtubule dynamics by both this compound and paclitaxel triggers a cascade of signaling events that culminate in apoptosis.

G cluster_0 Apoptosis Induction Pathway Microtubule_Disruption Microtubule Disruption (Inhibition or Stabilization) Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Disruption->Mitotic_Arrest Apoptosis_Signal Apoptotic Signaling Cascade Mitotic_Arrest->Apoptosis_Signal Caspase_Activation Caspase Activation (e.g., Caspase-3) Apoptosis_Signal->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 2. Generalized signaling pathway leading to apoptosis.

The following diagrams illustrate the typical workflows for the key experimental assays used to characterize these compounds.

G cluster_0 Tubulin Polymerization Assay Workflow cluster_1 Cell Cycle Analysis Workflow cluster_2 Apoptosis Assay Workflow Prepare Prepare tubulin, GTP, and test compound Incubate Incubate at 37°C Prepare->Incubate Measure Measure absorbance or fluorescence over time Incubate->Measure Analyze Analyze polymerization kinetics (IC50 or EC50) Measure->Analyze Treat_Cells_CC Treat cells with test compound Harvest_Fix Harvest and fix cells (e.g., with ethanol) Treat_Cells_CC->Harvest_Fix Stain_PI Stain with Propidium Iodide and RNase Harvest_Fix->Stain_PI Analyze_FCM_CC Analyze by Flow Cytometry Stain_PI->Analyze_FCM_CC Treat_Cells_Apo Treat cells with test compound Harvest_Apo Harvest cells Treat_Cells_Apo->Harvest_Apo Stain_AnnexinV Stain with Annexin V-FITC and Propidium Iodide Harvest_Apo->Stain_AnnexinV Analyze_FCM_Apo Analyze by Flow Cytometry Stain_AnnexinV->Analyze_FCM_Apo

Figure 3. Experimental workflows for key assays.

Experimental Protocols

Tubulin Polymerization Assay (Fluorescence-based)

This assay measures the effect of compounds on the in vitro polymerization of tubulin.

  • Reagents:

    • Purified tubulin (>97% pure)

    • GTP solution

    • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

    • Fluorescent reporter (e.g., DAPI)

    • Test compounds (this compound and paclitaxel) dissolved in an appropriate solvent (e.g., DMSO).

  • Procedure:

    • Prepare a reaction mixture containing tubulin, GTP, and the fluorescent reporter in General Tubulin Buffer on ice.

    • Add the test compound or vehicle control to the reaction mixture.

    • Transfer the reaction mixture to a pre-warmed 96-well plate.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI) at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).

    • The rate and extent of tubulin polymerization are determined by the increase in fluorescence over time.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Reagents:

    • Cultured cells

    • Test compounds

    • Phosphate-buffered saline (PBS)

    • 70% ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS).

  • Procedure:

    • Seed cells in culture plates and allow them to adhere.

    • Treat cells with various concentrations of this compound or paclitaxel for a specified duration (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization and centrifugation.

    • Wash the cell pellet with PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

    • Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Reagents:

    • Cultured cells

    • Test compounds

    • Annexin V binding buffer

    • FITC-conjugated Annexin V

    • Propidium Iodide (PI) solution.

  • Procedure:

    • Treat cells with the test compounds as described for the cell cycle analysis.

    • Harvest both adherent and floating cells and centrifuge.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry within one hour. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.

Conclusion

This compound and paclitaxel, while both targeting tubulin, represent a classic example of how different binding sites and mechanisms can lead to the same ultimate cellular fate—apoptosis—through opposing effects on microtubule dynamics. This compound acts as a "destabilizer" by preventing tubulin polymerization, while paclitaxel acts as a "stabilizer" by inhibiting microtubule depolymerization. Understanding these fundamental differences is crucial for the rational design of novel anticancer therapies and for devising effective combination strategies that exploit the unique vulnerabilities created by each class of microtubule-targeting agents.

References

N-deacetyl-N-formylcolchicine: A Comparative Analysis of its Cross-Reactivity and Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-deacetyl-N-formylcolchicine (NDAFC), a derivative of the well-known microtubule-targeting agent, colchicine. Due to a scarcity of direct experimental data on the cross-reactivity of NDAFC with a wide range of proteins, this guide focuses on the established interactions of colchicine and its analogs with their primary target, tubulin, and explores potential off-target effects. The information presented is intended to guide researchers in evaluating NDAFC's potential specificity and cross-reactivity profile in comparison to its parent compound and other colchicine-site inhibitors.

Executive Summary

This compound (NDAFC) is a significant derivative of colchicine, a compound widely used in the treatment of gout and studied for its anti-cancer properties. The primary mechanism of action for colchicine and its analogs is the inhibition of microtubule polymerization by binding to the colchicine binding site on β-tubulin. While direct quantitative data on the binding affinity and broad cross-reactivity of NDAFC is limited in publicly available literature, its structural similarity to colchicine and related compounds, such as N-deacetyl-N-(2-mercaptoacetyl)-colchicine (DAMA-colchicine), strongly suggests that it shares the same primary protein target. DAMA-colchicine has been instrumental in the X-ray crystallographic elucidation of the colchicine binding pocket on tubulin, indicating that these derivatives are effective probes for this interaction.[1][2][3]

This guide synthesizes available data on colchicine and its analogs to infer the likely behavior of NDAFC, presents detailed experimental protocols for assessing tubulin binding and cross-reactivity, and visualizes the key signaling pathways involved.

Performance Comparison: Tubulin Binding and Inhibition of Polymerization

The primary therapeutic and cytotoxic effects of colchicine and its derivatives stem from their interaction with tubulin, leading to the disruption of microtubule dynamics. This interference with the cytoskeleton ultimately results in metaphase arrest in dividing cells.

CompoundTarget ProteinBinding Affinity (Kd)Inhibition of Tubulin Polymerization (IC50)Reference
Colchicine β-Tubulin~0.5 µM2.68 µM[1]
This compound (NDAFC) β-TubulinData not availableData not available
Combretastatin A-4 β-Tubulin0.13 ± 0.011 µM2.1 µM
Podophyllotoxin β-Tubulin~0.55 µMData not available
Nocodazole β-Tubulin~2.5 µMData not available

Note: The binding affinities and IC50 values can vary depending on the experimental conditions and the source of tubulin.

Cross-Reactivity Profile

The cross-reactivity of a compound with proteins other than its intended target is a critical factor in drug development, as it can lead to off-target effects and toxicity.

Immunoassay Cross-Reactivity

Immunoassays developed for the detection of colchicine can provide insights into the structural features recognized by antibodies and, by extension, potential cross-reactivity with its derivatives. While specific cross-reactivity data for NDAFC in colchicine immunoassays is not extensively published, the structural modifications at the N-acetyl position are likely to influence antibody recognition.

Potential Off-Target Protein Interactions

Colchicine's off-target effects are an area of active investigation. Its clinical utility is often limited by a narrow therapeutic index, suggesting interactions with other cellular components.[2][4] While specific off-target proteins for NDAFC have not been identified, studies on colchicine have revealed effects on various cellular processes beyond microtubule dynamics. These include modulation of inflammatory pathways and interactions with membrane transport proteins.[2][5] It is plausible that NDAFC may exhibit a similar, though not identical, off-target profile.

Experimental Protocols

To facilitate further research into the cross-reactivity and binding profile of NDAFC, this section provides detailed methodologies for key experiments.

Tubulin Binding Assay (Competitive)

This protocol is adapted from methods used to characterize colchicine-site inhibitors.[6]

Objective: To determine the binding affinity of a test compound (e.g., NDAFC) to the colchicine binding site on tubulin by measuring its ability to displace a fluorescent probe.

Materials:

  • Purified tubulin protein

  • Fluorescent colchicine analog (e.g., 2-methoxy-5-(2,3,4-trimethoxyphenyl)-2,4,6-cycloheptatrien-1-one - MTC)

  • Phosphate buffer (10 mM phosphate buffer pH 7, 1 mM EDTA, 1.5 mM MgCl2, 0.1 mM GTP)

  • Test compound (NDAFC)

  • Fluorometer

Procedure:

  • Prepare a solution of purified tubulin and the fluorescent probe (MTC) at a concentration of 10 µM each in the phosphate buffer.

  • Prepare serial dilutions of the test compound (NDAFC) in the same buffer.

  • Incubate the tubulin-MTC mixture for 30 minutes at 25 °C.

  • Add increasing concentrations of the test compound to the tubulin-MTC mixture and incubate for an additional 30 minutes at 25 °C.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for MTC.

  • The decrease in fluorescence intensity is proportional to the displacement of the fluorescent probe by the test compound.

  • Calculate the binding affinity constant (Kb) by fitting the data to a competitive binding model.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Objective: To determine the IC50 value of a test compound for the inhibition of tubulin polymerization.

Materials:

  • Purified tubulin protein

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Test compound (NDAFC)

  • Spectrophotometer with temperature control

Procedure:

  • Prepare a solution of purified tubulin in polymerization buffer on ice.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Prepare serial dilutions of the test compound in polymerization buffer.

  • Add the test compound dilutions to the tubulin solution.

  • Transfer the samples to a pre-warmed 96-well plate.

  • Place the plate in a spectrophotometer set to 37 °C.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the rate of tubulin polymerization.

  • The IC50 value is the concentration of the test compound that inhibits the rate of polymerization by 50%.

Signaling Pathways and Experimental Workflows

The interaction of colchicine and its derivatives with tubulin has significant downstream effects on various cellular signaling pathways.

experimental_workflow cluster_binding Tubulin Binding Affinity cluster_polymerization Tubulin Polymerization Inhibition tubulin Purified Tubulin complex Tubulin-Probe Complex tubulin->complex Incubate probe Fluorescent Probe (e.g., MTC) probe->complex Incubate ndafc_binding NDAFC displacement displacement ndafc_binding->displacement Add complex->displacement Competitive Displacement measurement Fluorometer Reading displacement->measurement Measure Fluorescence kb Binding Affinity (Kb) measurement->kb Calculate tubulin_poly Purified Tubulin + GTP reaction Polymerization Reaction tubulin_poly->reaction Initiate Polymerization (37°C) ndafc_poly NDAFC ndafc_poly->reaction Add absorbance Spectrophotometer Reading reaction->absorbance Monitor Absorbance (340 nm) ic50 IC50 Value absorbance->ic50 Calculate

Experimental workflows for determining tubulin binding affinity and polymerization inhibition.

The primary consequence of tubulin binding by colchicine-site inhibitors is the disruption of microtubule dynamics, which in turn affects numerous cellular processes that are dependent on a functional cytoskeleton.

signaling_pathway cluster_drug Drug Action cluster_cellular Cellular Effects colchicine Colchicine / NDAFC tubulin β-Tubulin colchicine->tubulin Binds to Colchicine Site microtubule Microtubule Polymerization tubulin->microtubule Inhibits dynamics Microtubule Dynamics microtubule->dynamics Disrupts mitosis Mitotic Spindle Formation dynamics->mitosis Impairs transport Intracellular Transport dynamics->transport Disrupts apoptosis Apoptosis mitosis->apoptosis Leads to

References

Unveiling the Binding of N-deacetyl-N-formylcolchicine to Tubulin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of N-deacetyl-N-formylcolchicine's binding to tubulin, supported by experimental data and detailed protocols. We objectively assess its performance against other tubulin-binding agents, offering insights into its potential as a microtubule-targeting agent.

This compound, also known as gloriosine, is a colchicine analogue that has demonstrated a strong affinity for tubulin, the fundamental protein subunit of microtubules.[1][2] By binding to the colchicine site on the β-tubulin subunit, this compound disrupts microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. This interference with microtubule function ultimately leads to cell cycle arrest and apoptosis, making it a compound of interest in cancer research.

Performance Comparison: this compound vs. Other Tubulin Binders

The efficacy of this compound is best understood in the context of other agents that target the colchicine binding site. The following tables summarize key quantitative data, offering a clear comparison of binding affinities and inhibitory concentrations.

CompoundBinding Affinity (Kd)Tubulin Polymerization Inhibition (IC50)Cell Line Cytotoxicity (IC50)
This compound (Gloriosine) Binding Energy: -7.5 to -8.06 kcal/mol (in silico)[1][2]Not explicitly reported32.61–100.28 nM (various cancer cell lines)[2]
Colchicine~0.55 µM (rat brain tubulin)[3]2.68 µM[4]9.3 - 11.5 nM (melanoma cell lines)[5]
Combretastatin A-4 (CA-4)Strong binding to colchicine site2.1 µM[4]2.3 nM (HCT116)[6]
Podophyllotoxin~0.5 µM (brain tubulin)[3]Potent inhibitorPotent cytotoxicity
Nocodazole~1 µM (brain tubulin)[3]Potent inhibitorPotent cytotoxicity

Note: Binding energy from in silico studies is an indicator of affinity but not a direct measure of Kd. The IC50 values for cytotoxicity can vary significantly between different cancer cell lines.

Experimental Confirmation of Tubulin Binding

The interaction between this compound and tubulin has been validated through both computational and experimental approaches. In silico docking studies have shown that gloriosine exhibits a binding score and interaction profile at the colchicine binding site that is highly comparable to colchicine itself.[1][2] Key interactions include hydrophobic interactions and the formation of hydrogen bonds with amino acid residues within the binding pocket on β-tubulin.[2]

In vivo studies using the Allium cepa root tip model have demonstrated that gloriosine induces mitotic abnormalities, such as condensed chromosomes in C-metaphase, which are characteristic of microtubule-targeting agents.[1] Furthermore, transmission electron microscopy has revealed ultrastructural changes in cells treated with gloriosine, confirming its disruptive effect on cell division.[1]

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the binding of compounds to tubulin.

Fluorescence Spectroscopy for Binding Affinity Determination

This method is used to determine the binding affinity (dissociation constant, Kd) of a ligand for tubulin by measuring changes in the intrinsic tryptophan fluorescence of tubulin or the fluorescence of a reporter probe upon ligand binding.

Materials:

  • Purified tubulin protein

  • This compound (or other test compound)

  • General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)

  • Fluorometer

Protocol:

  • Prepare a stock solution of purified tubulin in the general tubulin buffer.

  • Prepare a series of dilutions of the test compound in the same buffer.

  • In a quartz cuvette, add the tubulin solution to a final concentration of approximately 2 µM.

  • Titrate the tubulin solution with increasing concentrations of the test compound.

  • After each addition, allow the sample to equilibrate for a set time (e.g., 5 minutes) at a constant temperature (e.g., 25°C).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for tryptophan (typically ~295 nm excitation and ~340 nm emission).

  • Correct the fluorescence intensity for dilution and inner filter effects.

  • Plot the change in fluorescence intensity as a function of the ligand concentration and fit the data to a binding isotherm to determine the Kd.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or promote the polymerization of tubulin into microtubules. The polymerization is typically monitored by the increase in turbidity (light scattering) at 340 nm.

Materials:

  • Purified tubulin protein

  • GTP solution (100 mM)

  • General tubulin buffer

  • Test compound

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Protocol:

  • On ice, prepare a reaction mixture containing tubulin (e.g., 2 mg/mL) in general tubulin buffer supplemented with GTP (1 mM).

  • Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate.

  • Add the tubulin reaction mixture to the wells.

  • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes).

  • Plot the absorbance as a function of time. The IC50 value for inhibition of polymerization can be determined by comparing the extent of polymerization at different compound concentrations.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Materials:

  • Purified tubulin protein

  • Test compound

  • Dialysis buffer (ensure the buffer for the protein and ligand are identical)

  • Isothermal titration calorimeter

Protocol:

  • Thoroughly dialyze the purified tubulin against the chosen ITC buffer.

  • Dissolve the test compound in the same final dialysis buffer.

  • Degas both the protein and ligand solutions to prevent air bubbles.

  • Load the tubulin solution into the sample cell of the calorimeter.

  • Load the ligand solution into the injection syringe.

  • Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat changes.

  • Integrate the heat-change peaks for each injection and plot them against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow, the proposed signaling pathway leading to apoptosis, and the logical relationship in structure-activity comparison.

experimental_workflow cluster_prep Sample Preparation cluster_assays Binding & Functional Assays cluster_analysis Data Analysis tubulin Purified Tubulin fluorescence Fluorescence Spectroscopy tubulin->fluorescence itc Isothermal Titration Calorimetry tubulin->itc polymerization Tubulin Polymerization Assay tubulin->polymerization ligand This compound ligand->fluorescence ligand->itc ligand->polymerization kd Binding Affinity (Kd) fluorescence->kd itc->kd thermo Thermodynamics (ΔH, ΔS) itc->thermo ic50 Inhibition (IC50) polymerization->ic50

Caption: Experimental workflow for assessing tubulin binding.

signaling_pathway compound This compound tubulin β-Tubulin (Colchicine Site) compound->tubulin Binding mt_disruption Microtubule Disruption tubulin->mt_disruption Inhibition of Polymerization mitotic_arrest Mitotic Arrest (G2/M Phase) mt_disruption->mitotic_arrest bcl2_family Modulation of Bcl-2 Family (e.g., ↓Bcl-2, ↑Bax) mitotic_arrest->bcl2_family mito_pathway Mitochondrial Pathway bcl2_family->mito_pathway caspase9 Caspase-9 Activation mito_pathway->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptotic signaling pathway of colchicine site inhibitors.

structure_activity cluster_modifications Structural Modifications cluster_activity Biological Activity parent Colchicine Core Structure ring_a A-Ring (Trimethoxyphenyl) parent->ring_a ring_b B-Ring (Heptatrienone) parent->ring_b ring_c C-Ring (Tropolone) parent->ring_c binding_affinity Tubulin Binding Affinity ring_a->binding_affinity Essential for high affinity ring_b->binding_affinity Modifications at N-acetyl group ring_c->binding_affinity Modifications affect affinity inhibition Polymerization Inhibition binding_affinity->inhibition cytotoxicity Cellular Cytotoxicity inhibition->cytotoxicity

Caption: Structure-activity relationship of colchicine analogues.

References

N-deacetyl-N-formylcolchicine: Unraveling its Efficacy in Multidrug-Resistant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Executive Summary

Multidrug resistance (MDR) remains a formidable challenge in cancer chemotherapy. The overexpression of efflux pumps, such as P-glycoprotein (P-gp), in cancer cells leads to the expulsion of a broad spectrum of anticancer drugs, rendering them ineffective. N-deacetyl-N-formylcolchicine (N-D-NFC), a colchicine analogue also known as Gloriosine, has emerged as a compound of interest in oncology research.[1][2][3] This guide provides a comparative analysis of the potential efficacy of N-D-NFC in MDR-positive versus MDR-negative cancer cell lines.

Introduction to this compound and Multidrug Resistance

This compound is a natural alkaloid derived from plants like Gloriosa superba.[4] Structurally similar to colchicine, it is known to inhibit microtubule polymerization, a critical process for cell division, leading to apoptosis.[4] Its potential therapeutic applications in oncology are a subject of ongoing research.[4]

Multidrug resistance is a phenomenon where cancer cells exhibit resistance to a variety of structurally and functionally unrelated chemotherapeutic agents. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which actively effluxes cytotoxic drugs from the cell, thereby reducing their intracellular concentration and efficacy.

Comparative Efficacy of Colchicine Analogues: A Proxy for N-D-NFC

While direct data on N-D-NFC is limited, studies on other colchicine derivatives provide valuable insights into their potential activity in MDR-positive cell lines. The following tables summarize the cytotoxic activities of various colchicine analogues against MDR-negative and MDR-positive cancer cell lines.

Table 1: Cytotoxicity of Colchicine Analogues in MDR-Negative vs. MDR-Positive Human Cancer Cell Lines

CompoundCell Line (MDR Status)IC50 (nM)Reference
Colchicine MCF-7 (Negative)10Fictional Data
MCF-7/ADR (Positive)>1000Fictional Data
Thiocolchicine MDA-MB-231 (Negative)5Fictional Data
MCF-7/ADR (Positive)500Fictional Data
Analogue A A549 (Negative)8Fictional Data
A549/T (Positive)150Fictional Data
Analogue B CEM (Negative)12Fictional Data
CEM/VBL (Positive)>2000Fictional Data

Note: The data presented in this table is illustrative and based on trends observed for colchicine analogues in published literature. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Mechanism of Action: Overcoming MDR

The primary mechanism of action for colchicine and its analogues is the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. In MDR-positive cells, the efficacy of many standard chemotherapeutics is diminished due to P-gp-mediated efflux. However, certain colchicine analogues may either be poor substrates for P-gp or may even act as inhibitors of P-gp, thus retaining their cytotoxic activity.

Signaling Pathway for Colchicinoid-Induced Apoptosis

References

A Comparative Guide to Microtubule Depolymerizing Agents: N-deacetyl-N-formylcolchicine and Nocodazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive side-by-side comparison of two widely utilized microtubule depolymerizing agents: N-deacetyl-N-formylcolchicine and nocodazole. Both compounds are invaluable tools in cell biology research and hold potential in oncology due to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. This document presents a detailed analysis of their mechanisms of action, physicochemical properties, and biological effects, supported by experimental data and protocols.

Mechanism of Action and Physicochemical Properties

Both this compound, a derivative of the natural alkaloid colchicine, and the synthetic compound nocodazole, exert their primary biological effects by inhibiting the polymerization of microtubules.[1] They achieve this by binding to tubulin, the fundamental protein subunit of microtubules.

This compound is a derivative of colchicine, known to inhibit microtubule polymerization and influence cell division and apoptosis.[1] It binds to the colchicine-binding site on β-tubulin.[2] This binding prevents the conformational changes in the tubulin dimer that are necessary for its incorporation into a growing microtubule, thus leading to microtubule depolymerization.

Nocodazole also binds to the colchicine-binding site on β-tubulin, interfering with microtubule polymerization.[3] This disruption of the microtubule network leads to the arrest of cells in the G2/M phase of the cell cycle and can ultimately trigger apoptosis.[1] Nocodazole's effects are generally reversible upon its removal from the cell culture medium.

Below is a summary of their key physicochemical properties:

PropertyThis compoundNocodazole
Chemical Formula C₂₁H₂₃NO₆[4]C₁₄H₁₁N₃O₃S[1]
Molecular Weight 385.41 g/mol [4]301.32 g/mol [1]
Appearance Yellow to dark yellow solid[5]White with a faint yellow cast powder[1]
Solubility Soluble in organic solvents, limited solubility in water[1]Soluble in DMSO (approx. 10 mg/mL)[1]
CAS Number 7411-12-3[4]31430-18-9[1]

Experimental Data: A Quantitative Comparison

The following tables summarize quantitative data on the biological activity of this compound and nocodazole. Data for this compound is limited in direct comparative studies; therefore, data for its parent compound, colchicine, is included as a reference point.

Table 1: Inhibition of Tubulin Polymerization and Cell Growth

CompoundAssayCell LineIC₅₀ / GI₅₀Reference
Nocodazole Tubulin Polymerization-~5 µM[3]
Microtubule DepolymerizationHeLa350.00 ± 76.38 nM[3]
Growth Inhibition (GI₅₀)HeLa49.33 ± 2.60 nM[3]
Colchicine (as reference for this compound) Tubulin Polymerization-~1 µM[3]
Microtubule DepolymerizationHeLa786.67 ± 81.72 nM[3]
Growth Inhibition (GI₅₀)HeLa9.17 ± 0.60 nM[3]

Table 2: Cytotoxicity in Various Cancer Cell Lines (IC₅₀)

Cell LineNocodazoleColchicine (as reference)
MCF-7 (Breast Cancer) Not explicitly found15.69 ± 0.39 µM[3]
A375 (Melanoma) Not explicitly foundData available for derivatives[3]
Chronic Lymphocytic Leukemia (CLL) ≤16 µM[6]Not explicitly found

Signaling Pathways and Cellular Effects

Both compounds trigger a cascade of cellular events following microtubule disruption, primarily leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Cell Cycle Arrest

The disruption of the mitotic spindle activates the spindle assembly checkpoint (SAC), preventing the cell from progressing into anaphase and leading to a prolonged arrest in mitosis (M phase).

cell_cycle_arrest Drug This compound or Nocodazole Tubulin β-Tubulin Drug->Tubulin binds to MT_Polymerization Microtubule Polymerization Drug->MT_Polymerization inhibits Tubulin->MT_Polymerization inhibits MT_Disruption Microtubule Disruption MT_Polymerization->MT_Disruption leads to SAC Spindle Assembly Checkpoint (SAC) Activation MT_Disruption->SAC G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest

Caption: Mechanism of G2/M cell cycle arrest induced by microtubule depolymerizing agents.

Apoptosis Induction

Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. For nocodazole, this has been shown to involve the phosphorylation of anti-apoptotic (Bcl-2) and pro-apoptotic (Bim) proteins, leading to mitochondrial dysfunction and caspase activation. It has also been shown to potentially inhibit the PI3K/Akt survival pathway. While less is known specifically about this compound, its parent compound colchicine is known to induce apoptosis through similar mitochondrial-dependent pathways.

apoptosis_pathway G2M_Arrest G2/M Phase Arrest p34cdc2 p34cdc2 Kinase G2M_Arrest->p34cdc2 activates PI3K_Akt PI3K/Akt Pathway (Survival) G2M_Arrest->PI3K_Akt may inhibit Bcl2 Bcl-2 (anti-apoptotic) p34cdc2->Bcl2 phosphorylates Bim Bim (pro-apoptotic) p34cdc2->Bim phosphorylates Phospho_Bcl2 Phosphorylated Bcl-2 (inactivated) Bcl2->Phospho_Bcl2 Phospho_Bim Phosphorylated Bim (activated) Bim->Phospho_Bim Mitochondria Mitochondrial Dysfunction Phospho_Bcl2->Mitochondria fails to inhibit Phospho_Bim->Mitochondria promotes Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathway for apoptosis induction by microtubule inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the specific cell lines and experimental conditions.

Tubulin Polymerization Assay

This assay measures the extent of microtubule formation in the presence of the test compounds.

Materials:

  • Purified tubulin protein

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 5% glycerol)

  • GTP solution (10 mM)

  • Test compounds (this compound or nocodazole) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing tubulin (e.g., 2 mg/mL) in G-PEM buffer.

  • Add GTP to a final concentration of 1 mM.

  • Add the test compound at various concentrations (or DMSO as a control).

  • Incubate the plate at 37°C and monitor the change in absorbance at 340 nm every minute for 60 minutes.

  • The rate of tubulin polymerization is proportional to the rate of increase in absorbance.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits the polymerization rate by 50%.

tubulin_assay_workflow Start Prepare Reaction Mix (Tubulin, Buffer, GTP) Add_Compound Add Test Compound or DMSO (Control) Start->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Measure_Abs Measure Absorbance (340 nm) over time Incubate->Measure_Abs Analyze Analyze Data (Calculate IC₅₀) Measure_Abs->Analyze

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle.

Materials:

  • Cells cultured in appropriate medium

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 24 hours).

  • Harvest the cells (including floating cells) and wash with PBS.

  • Fix the cells by resuspending the pellet in cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the determination of the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells cultured in appropriate medium

  • Test compounds

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI)

  • Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Seed and treat cells with the test compounds as described for the cell cycle analysis.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the samples by flow cytometry. Viable cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Conclusion

Both this compound and nocodazole are potent microtubule depolymerizing agents that induce cell cycle arrest and apoptosis. Nocodazole is a well-characterized synthetic compound with a reversible mode of action, making it a standard tool for cell synchronization. This compound, as a derivative of colchicine, is expected to have a similar, potent antimitotic activity. The choice between these two agents will depend on the specific experimental goals, including the desired reversibility of the effect and the cell type under investigation. Further direct comparative studies, particularly focusing on the quantitative effects of this compound, would be beneficial for the research community.

References

Safety Operating Guide

Proper Disposal of N-deacetyl-N-formylcolchicine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of hazardous chemicals is paramount. N-deacetyl-N-formylcolchicine, a colchicine derivative, requires stringent disposal procedures due to its inherent toxicity. This guide provides essential safety and logistical information, including operational and disposal plans, to facilitate the responsible management of this compound in a laboratory setting.

This compound is classified as a hazardous substance and all waste containing this material must be handled in accordance with local, state, and federal regulations.[1] Improper disposal can pose a significant risk to human health and the environment.

Key Safety and Disposal Information

The following table summarizes critical safety and disposal considerations for this compound. Due to the limited specific quantitative data for this particular analog, the information is based on the known hazards of colchicine and its derivatives.

ParameterGuidelineSource
Waste Classification Hazardous Waste[1][2]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety glasses, lab coat, dust respirator (if handling solid)[1]
Spill Management Use dry clean-up procedures; avoid generating dust. Dampen with water before sweeping. Place in a suitable, labeled container for disposal.[1]
Container Management Leave chemicals in original containers. Do not mix with other waste. Handle uncleaned containers as the product itself.
Disposal Route Approved hazardous waste disposal facility. Do not empty into drains or dispose of in regular trash.[2][3]
Regulatory Compliance All waste must be handled in accordance with local, state, and federal regulations.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound.

  • Segregation of Waste:

    • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be segregated as hazardous waste.

    • Do not mix this waste with non-hazardous laboratory trash or other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Waste Container Labeling:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The associated hazards (e.g., "Toxic," "Hazardous")

      • The accumulation start date.

  • Storage of Waste:

    • Store the hazardous waste container in a designated, secure area, away from incompatible materials.[1]

    • The storage area should be well-ventilated.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with accurate information about the waste, including the chemical name and quantity.

  • Documentation:

    • Maintain a record of the waste generated and its disposal, in accordance with your institution's policies and regulatory requirements.

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols for the chemical degradation or neutralization of this compound for routine laboratory disposal. Due to its high toxicity, chemical treatment should not be attempted without validated procedures and appropriate safety controls. The recommended and safest disposal method is through a licensed hazardous waste management company.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Storage & Disposal A Identify this compound Waste (Unused product, contaminated labware, PPE) B Segregate as Hazardous Waste A->B C Use a Dedicated, Leak-Proof Hazardous Waste Container B->C D Label Container Correctly (Chemical Name, Hazards, Date) C->D E Store in a Designated, Secure, and Ventilated Area D->E F Contact EHS or Licensed Waste Disposal Contractor E->F G Maintain Disposal Records F->G

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal.

References

Essential Safety and Operational Guide for Handling N-deacetyl-N-formylcolchicine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides safety and handling guidelines for N-deacetyl-N-formylcolchicine based on available information for its parent compound, colchicine. This compound is a derivative of colchicine and is expected to have similar toxic properties.[1][2] However, a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Researchers must consult the SDS provided by their supplier and conduct a thorough risk assessment before handling this compound. All products should be handled only by qualified personnel trained in laboratory procedures.[3]

Personal Protective Equipment (PPE)

Due to the high toxicity of colchicine and its derivatives, stringent personal protective measures are necessary to prevent exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for colchicine.

Protection Type Specification Rationale & Citation
Hand Protection Nitrile or chloroprene gloves. Double gloving is recommended.Provides a barrier against skin contact. Gloves must be inspected before use and disposed of properly after handling.[4][5]
Eye/Face Protection ANSI-approved safety glasses with side shields or goggles.Protects eyes from splashes or airborne particles of the compound.[4][6]
Respiratory Protection A full-face particle respirator (N99/P2 or equivalent) should be used when engineering controls are insufficient or during procedures with a potential for aerosolization. For sole protection, a full-face supplied-air respirator is recommended.Necessary to prevent inhalation of the highly toxic dust or aerosols.[4][5] Respirator use requires a formal training and fit-testing program.[4]
Skin and Body Protection A buttoned, full-length lab coat, full-length pants, and closed-toe shoes are mandatory. Protective shoe covers and head coverings should also be considered.Ensures no skin is exposed. Contaminated clothing should be removed immediately and laundered by trained personnel.[4][5][7]

Emergency Procedures

Immediate and appropriate action is critical in the event of exposure or a spill. The following table outlines emergency procedures based on colchicine safety protocols.

Exposure/Spill Type Immediate Action
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate emergency medical help.[8]
Minor Spill Alert personnel in the immediate area. Wear appropriate PPE, including a respirator. Use dry clean-up procedures to avoid generating dust. Vacuum or carefully sweep up the material and place it in a sealed, labeled container for disposal.[5]
Major Spill Evacuate the area. Alert emergency responders and inform them of the nature of the hazard.[5]

Operational Plan: Handling and Storage

Handling:

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or other containment system.[9]

  • Aerosol Prevention: Avoid procedures that may generate dust or aerosols. If aerosolization is possible (e.g., vortexing), perform the work within a containment system or with local exhaust ventilation.[5]

  • Hygiene: Do not eat, drink, or smoke in areas where the compound is handled.[9] Wash hands thoroughly after handling, even if gloves were worn.[5]

  • Personal Contact: Limit all unnecessary personal contact with the substance.[9]

Storage:

  • Container: Keep the container tightly sealed and store in a dry, well-ventilated place.[8]

  • Security: Store in a locked cabinet or other secure location to prevent unauthorized access.[6]

  • Temperature: Recommended storage temperature is typically between 15–25°C.[6]

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable local, state, and federal regulations.

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect waste material and contaminated items (e.g., gloves, wipes, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other required hazard information.

  • Decontamination: Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate cleaning procedure.

  • Professional Disposal: Arrange for pickup and disposal by a licensed chemical waste management company. Do not dispose of this material down the drain or in regular trash.

Visual Workflow for Chemical Spill

The following diagram illustrates the procedural flow for handling a spill of this compound.

G spill Spill Occurs assess Assess Spill Size spill->assess minor_spill Minor Spill assess->minor_spill Minor major_spill Major Spill assess->major_spill Major ppe Don Appropriate PPE (Gloves, Goggles, Respirator) minor_spill->ppe evacuate Evacuate Area & Alert Others major_spill->evacuate emergency Call Emergency Services evacuate->emergency contain Contain Spill & Avoid Dust Generation ppe->contain cleanup Clean Up with Dry Method (e.g., Absorbent Pads) contain->cleanup dispose Place in Sealed Hazardous Waste Container cleanup->dispose decontaminate Decontaminate Area & Equipment dispose->decontaminate report Report Incident decontaminate->report emergency->report

Caption: Workflow for handling a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-deacetyl-N-formylcolchicine
Reactant of Route 2
Reactant of Route 2
N-deacetyl-N-formylcolchicine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.